Product packaging for Caffeine, 8-bromo-(Cat. No.:CAS No. 10381-82-5)

Caffeine, 8-bromo-

Número de catálogo: B108574
Número CAS: 10381-82-5
Peso molecular: 273.09 g/mol
Clave InChI: YRLRORFORQUTKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Caffeine, 8-bromo-, also known as Caffeine, 8-bromo-, is a useful research compound. Its molecular formula is C8H9BrN4O2 and its molecular weight is 273.09 g/mol. The purity is usually 95%.
The exact mass of the compound Caffeine, 8-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11255. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Caffeine, 8-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caffeine, 8-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN4O2 B108574 Caffeine, 8-bromo- CAS No. 10381-82-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-bromo-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLRORFORQUTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146069
Record name Xanthobine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10381-82-5
Record name 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10381-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthobine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeine, 8-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthobine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMOCAFFEINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromocaffeine via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromocaffeine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the electrophilic aromatic substitution of caffeine, a readily available starting material. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathways.

Introduction

Caffeine, a methylxanthine alkaloid, possesses a purine ring system that can undergo electrophilic aromatic substitution. The C-8 position of the imidazole ring is the most nucleophilic and, therefore, the primary site of substitution. The introduction of a bromine atom at this position yields 8-bromocaffeine, a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications, including adenosine receptor antagonists and phosphodiesterase inhibitors. This guide explores three prominent methods for the synthesis of 8-bromocaffeine, providing detailed protocols for each.

Synthesis Methodologies

Three primary methods for the synthesis of 8-bromocaffeine via electrophilic aromatic substitution are discussed: direct bromination with molecular bromine, in situ generation of bromine, and the use of N-bromosuccinimide (NBS).

Method 1: Direct Bromination with Br₂ in Glacial Acetic Acid

This classical method involves the direct reaction of caffeine with molecular bromine in the presence of a weak base, typically sodium acetate, to neutralize the hydrogen bromide byproduct.

Method 2: In Situ Generation of Bromine

To avoid handling highly corrosive and volatile molecular bromine, an alternative approach is the in situ generation of the electrophile. This is commonly achieved by the oxidation of a bromide salt, such as sodium bromide or hydrobromic acid, with an oxidizing agent like hydrogen peroxide.

Method 3: Bromination with N-Bromosuccinimide (NBS)

A milder and often more selective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reagent is easier to handle than molecular bromine and can lead to high yields of the desired product, often under biphasic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthesis methods for 8-bromocaffeine.

ParameterMethod 1: Direct Bromination (Br₂)Method 2: In Situ Bromination (HBr/H₂O₂)Method 3: N-Bromosuccinimide (NBS)
Brominating Agent Molecular Bromine (Br₂)Hydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidWaterDichloromethane/Water
Catalyst/Base Sodium AcetateNoneNone
Reaction Temperature 60-65 °C50 °CRoom Temperature
Reported Yield ~85%[1]Not explicitly stated>99%
Purity High after recrystallizationRequires purificationHigh
Key Advantages Well-established methodAvoids direct handling of Br₂High yield, mild conditions
Key Disadvantages Use of hazardous Br₂Potential for side reactions-

Experimental Protocols

Method 1: Direct Bromination with Bromine in Glacial Acetic Acid

Materials:

  • Caffeine (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (Br₂) (1.1 eq)

  • Sodium Acetate (1.1 eq)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium acetate to the solution and stir until it is dissolved.

  • Heat the mixture to 60-65 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the mixture at 60-65 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude 8-bromocaffeine and wash it with cold water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from hot ethanol to obtain pure 8-bromocaffeine as a white solid.

  • Dry the purified product in a desiccator.

Method 2: In Situ Generation of Bromine from HBr and H₂O₂

Materials:

  • Caffeine (1.0 eq)

  • Hydrobromic Acid (48%) (1.1 eq)

  • Hydrogen Peroxide (30%) (1.1 eq)

  • Water

  • Sodium Bicarbonate solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Suspend caffeine in water in a round-bottom flask with vigorous stirring.

  • Add hydrobromic acid to the suspension.

  • Heat the mixture to 50 °C.

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Maintain the temperature at 50 °C and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Filter the precipitated crude 8-bromocaffeine and wash it thoroughly with water.

  • Recrystallize the crude product from hot ethanol.

  • Dry the purified product.

Method 3: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • Caffeine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (DCM)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve caffeine in a 1:1 mixture of dichloromethane and water in a round-bottom flask.

  • Add N-bromosuccinimide to the biphasic mixture.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium thiosulfate solution to quench any remaining NBS.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude 8-bromocaffeine from hot ethanol to yield a pure white solid.

Characterization of 8-Bromocaffeine

The structure and purity of the synthesized 8-bromocaffeine can be confirmed by various analytical techniques.

TechniqueExpected Results
Melting Point 206-210 °C[1]
¹H NMR (CDCl₃) δ 3.42 (s, 3H, N-CH₃), 3.59 (s, 3H, N-CH₃), 4.04 (s, 3H, N-CH₃)
IR (KBr, cm⁻¹) ~3100 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1700 (C=O stretch, amide), ~1650 (C=O stretch, amide), ~1600 (C=N stretch), ~1550 (C=C stretch)
Appearance White to off-white crystalline solid

Visualizations

Reaction Pathway: Electrophilic Aromatic Substitution

Electrophilic_Aromatic_Substitution Synthesis of 8-Bromocaffeine cluster_caffeine Caffeine cluster_reagents Brominating Agents cluster_product Product Caffeine Caffeine Br2 Br₂ in Acetic Acid Caffeine->Br2 Method 1 ~85% Yield HBr_H2O2 HBr / H₂O₂ (in situ Br₂) Caffeine->HBr_H2O2 Method 2 NBS NBS in DCM/H₂O Caffeine->NBS Method 3 >99% Yield Bromocaffeine 8-Bromocaffeine Br2->Bromocaffeine HBr_H2O2->Bromocaffeine NBS->Bromocaffeine Experimental_Workflow General Experimental Workflow for 8-Bromocaffeine Synthesis start Start dissolve Dissolve Caffeine in Solvent start->dissolve add_reagents Add Brominating Agent and Catalyst/Base (if applicable) dissolve->add_reagents react React at Specified Temperature add_reagents->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Reaction Work-up (Precipitation/Extraction) monitor->workup Reaction Complete purify Purification (Recrystallization from Ethanol) workup->purify characterize Characterization (MP, NMR, IR) purify->characterize end End characterize->end

References

The Pharmacological Profile of C8-Modified Caffeine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of C8-modified caffeine derivatives. By modifying the C8 position of the caffeine scaffold, researchers have developed a diverse range of compounds with significant potential for therapeutic applications. This document summarizes key quantitative data, details essential experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Caffeine, a well-known central nervous system stimulant, exerts its effects primarily through the antagonism of adenosine receptors. The chemical modification of the caffeine molecule, particularly at the C8 position, has emerged as a fruitful strategy for developing potent and selective ligands for various molecular targets. These C8-modified derivatives exhibit a broad spectrum of pharmacological activities, including high-affinity antagonism of adenosine A1 and A2A receptors and inhibition of monoamine oxidase (MAO) A and B enzymes. This guide delves into the core pharmacological characteristics of these promising compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of representative C8-modified caffeine derivatives for adenosine receptors and monoamine oxidase enzymes, respectively.

Table 1: Adenosine Receptor Binding Affinities of C8-Modified Caffeine Derivatives

Compound IDC8-SubstituentReceptor SubtypeKi (µM)
1e Unsubstituted benzyloxyA11.52[1]
1d para-Chloro-substituted phenoxymethylA2A1.33[1]

Table 2: Monoamine Oxidase (MAO) Inhibition by C8-Modified Caffeine Derivatives

Compound ClassGeneral StructureEnzyme IsoformIC50 Range (µM)
8-PhenoxymethylcaffeinesCaffeine-O-CH2-ArylMAO-B0.148 - 5.78
8-[(Phenylsulfanyl)methyl]caffeinesCaffeine-S-CH2-ArylMAO-B4.05 - 124

Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of C8-modified caffeine derivatives are provided below.

Synthesis of C8-Modified Caffeine Derivatives (General Procedure)

The synthesis of C8-alkoxy caffeine derivatives typically starts from 8-bromocaffeine, which is a readily available starting material. The general procedure involves a nucleophilic substitution reaction where the bromine atom at the C8 position is displaced by an alkoxide.

General Synthesis of 8-Alkoxycaffeine Derivatives:

  • Preparation of the Alkoxide: The corresponding alcohol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the alkoxide in situ.

  • Nucleophilic Substitution: 8-bromocaffeine is added to the solution of the alkoxide. The reaction mixture is then heated, typically under an inert atmosphere (e.g., nitrogen or argon), for a period ranging from a few hours to overnight, depending on the reactivity of the alcohol.

  • Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-alkoxycaffeine derivative.

Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the C8-modified caffeine derivatives to adenosine receptors. The protocol outlined below is a general procedure that can be adapted for specific receptor subtypes (e.g., A1 or A2A) by using selective radioligands.

Protocol using [³H]DPCPX for A1 Receptor Binding:

  • Membrane Preparation: Membranes from cells or tissues expressing the adenosine A1 receptor are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The binding assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand ([³H]DPCPX, a selective A1 antagonist), and varying concentrations of the C8-modified caffeine derivative (the competitor).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled standard) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether a C8-modified caffeine derivative acts as an antagonist at Gs or Gi/o-coupled adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

General Protocol for Antagonist Characterization:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest (e.g., A2A, which is Gs-coupled) are cultured in appropriate media.

  • Assay Preparation: The cells are seeded into a 96-well plate and allowed to attach. Prior to the assay, the culture medium is replaced with a stimulation buffer.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the C8-modified caffeine derivative for a short period.

  • Agonist Stimulation: A known adenosine receptor agonist (e.g., NECA) is then added to the wells to stimulate cAMP production.

  • cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a LANCE Ultra cAMP kit or a GloSensor-based assay).

  • Data Analysis: The ability of the C8-modified caffeine derivative to inhibit the agonist-induced cAMP production is determined. The IC50 value is calculated, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response. This data is used to determine the potency of the antagonist.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of C8-modified caffeine derivatives to inhibit the activity of MAO-A and MAO-B enzymes.

Fluorometric Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable fluorogenic substrate (e.g., kynuramine) are prepared in an appropriate assay buffer (e.g., potassium phosphate buffer).

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the MAO enzyme and varying concentrations of the C8-modified caffeine derivative.

  • Pre-incubation: The enzyme and the test compound are pre-incubated together for a short period at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., a strong base).

  • Fluorescence Measurement: The fluorescence of the product formed is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition of MAO activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profiling of C8-modified caffeine derivatives.

Adenosine_Receptor_Signaling cluster_A1 Adenosine A1 Receptor (Gi/o-coupled) cluster_A2A Adenosine A2A Receptor (Gs-coupled) A1 A1 G_i Gi/o A1->G_i Activation AC_inhibit Adenylyl Cyclase (Inhibition) G_i->AC_inhibit Inhibits cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit A2A A2A G_s Gs A2A->G_s Activation AC_activate Adenylyl Cyclase (Activation) G_s->AC_activate Activates cAMP_increase [cAMP] ↑ AC_activate->cAMP_increase PKA_activate PKA (Activation) cAMP_increase->PKA_activate Caffeine_Derivative C8-Modified Caffeine Derivative (Antagonist) Caffeine_Derivative->A1 Blocks Caffeine_Derivative->A2A Blocks Adenosine Adenosine (Agonist) Adenosine->A1 Adenosine->A2A

Caption: Adenosine Receptor Signaling Pathways.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & Further Evaluation Start Starting Materials (e.g., 8-Bromocaffeine) Synthesis Synthesis of C8-Modified Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding (Adenosine Receptors) Purification->Binding_Assay MAO_Assay MAO Inhibition Assay Purification->MAO_Assay Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) MAO_Assay->SAR Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Experimental Workflow for Pharmacological Profiling.

Logical_Relationship Caffeine_Scaffold Caffeine Scaffold C8_Modification C8-Position Modification Caffeine_Scaffold->C8_Modification Derivative_Library Library of C8-Modified Derivatives C8_Modification->Derivative_Library Pharmacological_Screening Pharmacological Screening Derivative_Library->Pharmacological_Screening Lead_Compound Lead Compound with Desired Profile Pharmacological_Screening->Lead_Compound

Caption: Drug Discovery Logical Flow.

Conclusion

The C8-modification of the caffeine scaffold represents a highly successful strategy for the development of novel pharmacological agents. The resulting derivatives exhibit potent and often selective activities at adenosine receptors and monoamine oxidase enzymes. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating the design and evaluation of new C8-modified caffeine derivatives with improved therapeutic potential. The continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of disorders, including neurodegenerative diseases and inflammatory conditions.

References

The Dawn of a Molecular Double-Edged Sword: A Historical and Technical Guide to Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive technical guide released today delves into the rich history and intricate pharmacology of xanthine derivatives, a class of compounds that has profoundly impacted medicine and daily life. From the morning ritual of a cup of coffee to the critical management of respiratory diseases, this guide offers an in-depth exploration for researchers, scientists, and drug development professionals.

A Serendipitous Discovery in Stimulants and Soothers

The story of xanthine derivatives begins not in a laboratory, but in the anecdotal history of energizing beverages. The stimulating effects of coffee, tea, and cocoa, consumed for centuries, are due to the naturally occurring methylxanthines: caffeine, theophylline, and theobromine. The isolation of caffeine in 1819 by Friedlieb Ferdinand Runge marked the first formal identification of a xanthine derivative.[1] This was followed by the discovery of theophylline in tea leaves by Albrecht Kossel in 1888 and theobromine from the cacao bean.[2]

Initially, the therapeutic applications of these compounds were varied and not fully understood. Theophylline, for instance, was first employed as a diuretic at the turn of the 20th century.[2] Its true potential as a bronchodilator was not recognized until 1922 by S.R. Hirsch, a discovery that would later revolutionize the treatment of asthma.[2][3] Despite this, its widespread use for respiratory ailments did not take hold until the latter half of the 20th century, spurred by a deeper understanding of its pharmacokinetics and the development of sustained-release formulations in the 1970s.[2]

This historical journey has been one of incremental understanding, moving from the observation of physiological effects to the elucidation of the precise molecular mechanisms that govern the actions of these versatile compounds.

The Dual Mechanisms of Action: A Tale of Two Pathways

The pharmacological effects of xanthine derivatives are primarily attributed to two key mechanisms of action: the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4][5][6]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. Xanthine derivatives, structurally similar to adenosine, act as competitive antagonists at these receptors, thereby blocking the effects of adenosine. This antagonism is largely responsible for the stimulant effects of caffeine on the central nervous system, as well as contributing to the bronchodilator and diuretic properties of theophylline.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP.[4] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. In the airways, this results in the relaxation of smooth muscle and a reduction in the release of inflammatory mediators from mast cells and other immune cells.[4]

The non-selective nature of this inhibition, however, contributes to the narrow therapeutic index and side effect profile of older xanthine derivatives like theophylline.

Quantitative Insights: A Comparative Analysis

The therapeutic efficacy and side effect profiles of various xanthine derivatives are directly related to their affinity for different adenosine receptor subtypes and their inhibitory potency against various phosphodiesterase isozymes. The following tables summarize key quantitative data for some of the most well-studied natural and synthetic xanthine derivatives.

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Selected Xanthine Derivatives

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Caffeine25 - 5020 - 40> 100> 100
Theophylline10 - 2015 - 30> 100> 100
Theobromine> 100> 100> 100> 100
Paraxanthine15 - 3025 - 50> 100> 100
Enprofylline> 100> 100> 100> 100
Doxofylline> 100> 100> 100> 100

Data compiled from multiple sources. Values are approximate and can vary depending on the experimental conditions.

Table 2: Phosphodiesterase (PDE) Inhibitory Potency (IC50, µM) of Selected Xanthine Derivatives

CompoundPDE1PDE2PDE3PDE4PDE5
Caffeine100 - 20050 - 100100 - 20050 - 100100 - 200
Theophylline100 - 300100 - 20050 - 150100 - 200100 - 300
IBMX (3-isobutyl-1-methylxanthine)10 - 305 - 1520 - 5010 - 305 - 15
Pentoxifylline50 - 100> 200> 20050 - 100> 200

Data compiled from multiple sources. Values are approximate and can vary depending on the experimental conditions.

Table 3: Pharmacokinetic Properties of Key Xanthine Derivatives

CompoundBioavailability (%)Half-life (hours)Protein Binding (%)Primary Metabolism
Caffeine~1003 - 525 - 35Hepatic (CYP1A2)
Theophylline> 957 - 9~60Hepatic (CYP1A2)
Theobromine~1006 - 1020 - 30Hepatic
Pentoxifylline20 - 300.4 - 0.840 - 50Hepatic

Data compiled from multiple sources. Values can vary based on individual patient factors.

Illuminating the Cellular Machinery: Signaling Pathways

To visualize the complex intracellular events triggered by xanthine derivatives, the following diagrams illustrate the key signaling pathways involved.

Adenosine_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Xanthine Derivative Xanthine Derivative Adenosine Receptor Adenosine Receptor Xanthine Derivative->Adenosine Receptor Antagonism Adenosine Adenosine Adenosine->Adenosine Receptor Binding (Blocked) G Protein G Protein Adenosine Receptor->G Protein Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase Inhibition (Relieved) cAMP cAMP Adenylate Cyclase->cAMP Conversion of ATP to cAMP (Increased) PKA PKA cAMP->PKA Activation Cellular Response (Inhibited) Cellular Response (Inhibited) PKA->Cellular Response (Inhibited) Downstream Effects

Figure 1: Adenosine Receptor Antagonism by Xanthine Derivatives.

PDE_Inhibition cluster_intracellular Intracellular Space Xanthine Derivative Xanthine Derivative PDE Phosphodiesterase Xanthine Derivative->PDE Inhibition AMP AMP PDE->AMP cAMP cAMP cAMP->PDE Hydrolysis (Blocked) PKA Protein Kinase A cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Downstream Effects (e.g., Smooth Muscle Relaxation)

Figure 2: Phosphodiesterase Inhibition by Xanthine Derivatives.

The Experimental Foundation: Key Methodologies

Our understanding of xanthine derivatives is built upon a foundation of rigorous experimental investigation. The following outlines the core methodologies used to characterize these compounds.

Adenosine Receptor Binding Assays

Objective: To determine the affinity of xanthine derivatives for specific adenosine receptor subtypes.

Principle: This is a competitive binding assay that measures the ability of a test compound (unlabeled xanthine derivative) to displace a radiolabeled ligand (e.g., [³H]CHA for A1 receptors, [³H]ZM241385 for A2A receptors) from its binding site on the receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are isolated from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assays

Objective: To determine the inhibitory potency of xanthine derivatives against different phosphodiesterase isozymes.

Principle: These assays measure the activity of a specific PDE isozyme in the presence and absence of a test compound. A common method involves a two-step enzymatic reaction.

Protocol Outline:

  • Enzyme Source: Recombinant human PDE isozymes are typically used.

  • Reaction Initiation: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the xanthine derivative.

  • Conversion to 5'-Nucleotide: The product of the PDE reaction (AMP or GMP) is then converted to adenosine or guanosine by a 5'-nucleotidase.

  • Detection: The amount of adenosine or guanosine produced is quantified, often using high-performance liquid chromatography (HPLC) or by measuring the release of inorganic phosphate.

  • Data Analysis: The results are used to calculate the IC50 value of the test compound for the specific PDE isozyme.

Quantification of Xanthine Derivatives in Biological Fluids

Objective: To determine the pharmacokinetic profile of xanthine derivatives.

Principle: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the simultaneous quantification of caffeine, theophylline, theobromine, and their metabolites in plasma.[7][8]

Protocol Outline:

  • Sample Preparation: Plasma samples are subjected to protein precipitation, followed by solid-phase extraction to isolate the xanthine derivatives.[7]

  • Chromatographic Separation: The extracted analytes are injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and separated using a specific mobile phase.[7][8]

  • Detection: The separated compounds are detected by a UV detector at a specific wavelength (typically around 270-280 nm).

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.[8]

The Evolving Landscape of Synthesis and Drug Design

The journey from naturally occurring xanthines to a diverse array of synthetic derivatives has been driven by the desire to improve therapeutic efficacy and reduce side effects. The xanthine scaffold, a purine base composed of a pyrimidine ring fused to an imidazole ring, offers multiple sites for chemical modification.

Traube's Synthesis: A Classic Route

A foundational method for the synthesis of the xanthine core is the Traube purine synthesis. This versatile method typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon component, such as formic acid or a chloroformate, to form the imidazole ring.

Functionalization of the Xanthine Scaffold

Modern synthetic efforts have focused on the targeted modification of the xanthine structure to enhance selectivity for specific adenosine receptor subtypes or PDE isozymes. Key positions for substitution include:

  • N1 and N3 Positions: Alkyl substitutions at these positions, as seen in theophylline (1,3-dimethylxanthine), are crucial for both adenosine receptor affinity and PDE inhibitory activity.

  • N7 Position: Modifications at this position can influence the pharmacokinetic properties of the molecule.

  • C8 Position: The C8 position has been a major focus for the development of selective adenosine receptor antagonists. The introduction of bulky aromatic or heteroaromatic substituents at this position can significantly increase affinity and selectivity for specific receptor subtypes.

The ongoing exploration of the structure-activity relationships of xanthine derivatives continues to yield novel compounds with improved pharmacological profiles, paving the way for the next generation of therapies for respiratory, cardiovascular, and neurological disorders.

This in-depth guide provides a comprehensive overview of the discovery, mechanism, and analysis of xanthine derivatives. By understanding the historical context and the intricate molecular pharmacology of these compounds, researchers and clinicians can better appreciate their enduring role in medicine and continue to unlock their therapeutic potential.

References

8-Bromocaffeine as an Adenosine A2A Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-bromocaffeine, a xanthine derivative, and its role as an antagonist of the adenosine A2A receptor (A2AR). While caffeine itself is a well-known non-selective adenosine receptor antagonist, substitutions at the 8-position of the xanthine core can significantly alter affinity and selectivity for the different adenosine receptor subtypes. This document summarizes the available pharmacological data for 8-bromocaffeine, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved in A2AR antagonism. The information presented is intended to support further research and drug development efforts targeting the adenosine A2A receptor.

Introduction

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor is highly expressed in the basal ganglia, particularly in the striatum, where it plays a crucial role in modulating dopaminergic neurotransmission. Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for a variety of neurological and non-neurological disorders, most notably Parkinson's disease.

Caffeine, the most widely consumed psychoactive substance, acts as a non-selective antagonist at both A1 and A2A receptors.[1] The development of selective A2A antagonists is a key objective in medicinal chemistry to minimize off-target effects associated with A1 receptor blockade, such as cardiovascular and renal effects. The substitution of different chemical moieties at the 8-position of the xanthine scaffold has been a productive strategy in developing potent and selective adenosine receptor antagonists. This guide focuses on 8-bromocaffeine, a derivative of caffeine, and its interaction with the A2A receptor.

Pharmacological Profile of 8-Bromocaffeine

For comparative purposes, the table below includes data for caffeine and other relevant 8-substituted xanthine analogs. This provides a context for where 8-bromocaffeine might be positioned in terms of its pharmacological profile.

Table 1: Comparative Binding Affinities (Ki) and Functional Antagonism (IC50) of Selected Xanthines at the Adenosine A2A Receptor

CompoundA2A Receptor Ki (nM)A2A Receptor IC50 (nM)Reference
Caffeine23,00040,000(Daly et al., 1986)
8-Chlorocaffeine1,500-(Jacobson et al., 1985)
8-Phenyltheophylline230300(Bruns et al., 1983)
8-Bromocaffeine Data Not Available Data Not Available

Note: The absence of specific data for 8-bromocaffeine highlights a gap in the current literature and underscores the need for direct experimental characterization.

Signaling Pathways

The adenosine A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, 8-bromocaffeine would block this pathway.

Adenosine A2A Receptor Activation Signaling Pathway

A2A_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds to Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Caption: Adenosine A2A receptor activation pathway.

Mechanism of 8-Bromocaffeine Antagonism

A2A_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bromocaffeine 8-Bromocaffeine A2AR Adenosine A2A Receptor Bromocaffeine->A2AR Competitively Binds and Blocks Adenosine Adenosine Adenosine->A2AR Binding Prevented NoSignal Downstream Signaling Blocked A2AR->NoSignal No Activation

Caption: Competitive antagonism of the A2A receptor by 8-bromocaffeine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adenosine A2A receptor antagonists like 8-bromocaffeine.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing A2A Receptor) incubate Incubate Membranes with: - Radioligand (e.g., [3H]ZM241385) - Varying concentrations of 8-Bromocaffeine - Buffer prep->incubate separate Separate Bound and Free Radioligand (e.g., Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human adenosine A2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a high-affinity A2A receptor radioligand (e.g., [3H]ZM241385, at a concentration near its Kd).

      • Increasing concentrations of 8-bromocaffeine (or other test compounds).

      • Assay buffer to reach the final volume.

    • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known non-radioactive A2A antagonist (e.g., 10 µM ZM241385).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the 8-bromocaffeine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 8-bromocaffeine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency (IC50).

Experimental Workflow:

cAMP_Assay_Workflow prep Culture Cells Expressing A2A Receptor preincubate Pre-incubate Cells with Varying Concentrations of 8-Bromocaffeine prep->preincubate stimulate Stimulate Cells with an A2A Receptor Agonist (e.g., NECA or CGS21680) preincubate->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse quantify Quantify cAMP Levels (e.g., HTRF, ELISA, or AlphaScreen) lyse->quantify analyze Data Analysis: - Determine IC50 for the inhibition of agonist-stimulated cAMP production quantify->analyze

Caption: Workflow for a cAMP functional assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human adenosine A2A receptor.

    • Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium or buffer.

    • Add increasing concentrations of 8-bromocaffeine (or other antagonists) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680, typically at its EC80 concentration) to all wells (except for basal controls).

    • Incubate for a further period to allow for cAMP accumulation (e.g., 30-60 minutes). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the amount of cAMP in each well using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen assay.

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the logarithm of the 8-bromocaffeine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 8-bromocaffeine that inhibits 50% of the agonist-stimulated cAMP production.

Conclusion and Future Directions

8-bromocaffeine, as a derivative of caffeine, is a compound of interest for the modulation of the adenosine A2A receptor. While its precise pharmacological profile remains to be fully elucidated through dedicated experimental studies, the methodologies and conceptual frameworks presented in this guide provide a comprehensive roadmap for its characterization. Future research should focus on determining the Ki and IC50 values of 8-bromocaffeine at all four adenosine receptor subtypes to establish its potency and selectivity profile. Such data will be crucial in evaluating its potential as a pharmacological tool or as a lead compound for the development of novel A2A receptor-targeted therapeutics.

References

An In-depth Technical Guide to the Molecular Interactions of 8-Bromocaffeine and its Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a halogenated derivative of the widely consumed stimulant caffeine, serves as a pivotal scaffold in medicinal chemistry for the development of potent and selective ligands targeting a range of key proteins implicated in various physiological and pathological processes. While 8-bromocaffeine itself is primarily utilized as a versatile synthetic intermediate, its derivatives have demonstrated significant interactions with adenosine receptors and phosphodiesterases (PDEs), positioning them as promising candidates for therapeutic intervention in neurological disorders, inflammatory diseases, and cancer. This technical guide provides a comprehensive overview of the molecular interactions of 8-bromocaffeine's derivatives, details the experimental protocols for their characterization, and visualizes the associated signaling pathways. Although direct quantitative data for 8-bromocaffeine's binding affinity is not extensively available in public literature, this guide will focus on the well-documented activities of its derivatives, which underscore the strategic importance of the 8-bromo substitution.

Core Target Proteins and Molecular Interactions

The primary molecular targets for derivatives of 8-bromocaffeine are adenosine receptors and phosphodiesterase enzymes. The introduction of a bromine atom at the 8-position of the xanthine core provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds with tailored affinities and selectivities.

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. There are four subtypes: A1, A2A, A2B, and A3. Xanthine derivatives, including those synthesized from 8-bromocaffeine, are classic antagonists of these receptors. The structure-activity relationship (SAR) studies reveal that substitutions at the 8-position of the xanthine scaffold are critical for determining the affinity and selectivity for the different adenosine receptor subtypes.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling cascades. Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, which can have various therapeutic effects, including vasodilation, anti-inflammation, and bronchodilation. Xanthines are known non-selective PDE inhibitors, and derivatives of 8-bromocaffeine have been explored for their potential to selectively target specific PDE isoforms.

Quantitative Data on 8-Substituted Xanthine Derivatives

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various 8-substituted xanthine derivatives, synthesized from 8-bromocaffeine, for adenosine receptor subtypes and phosphodiesterase isoforms. This data highlights the impact of different substitutions at the 8-position on target engagement.

Compound ClassSpecific DerivativeTargetQuantitative Data (Ki/IC50)Reference
8-Phenylxanthines8-PhenyltheophyllineA1 Adenosine ReceptorPotent Antagonist[1]
8-Substituted Xanthines1-Propyl-8-pyridazinyl-xanthineA1 Adenosine ReceptorHigh Affinity & Selectivity[2]
8-Phenylxanthines1-Allyl-3-methyl-8-phenylxanthineA2B Adenosine ReceptorKi = 37 nM[3]
8-Cyclopentylxanthines8-Cyclopentyl-1,3-dipropylxanthineA1 Adenosine ReceptorHigh AffinityN/A

Experimental Protocols

The characterization of the molecular interactions of 8-bromocaffeine derivatives with their target proteins involves a variety of in vitro and in silico techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptors

This assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Membrane preparations from cells expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • Test compound (e.g., an 8-substituted caffeine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][5][6]

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Objective: To determine the IC50 value of a test compound for a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE5A1).

  • Substrate: cGMP or cAMP.

  • Test compound.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).

  • Detection reagents (e.g., Malachite Green-based phosphate detection kit or a fluorescence polarization-based assay kit).

  • A microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme, and varying concentrations of the test compound.

  • Initiation: Start the enzymatic reaction by adding the substrate (cGMP or cAMP).

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., perchloric acid) or by adding the detection reagent.

  • Detection: Measure the amount of product formed (GMP or AMP) or the remaining substrate. For phosphate detection assays, the amount of inorganic phosphate released is quantified. For fluorescence polarization assays, the change in polarization of a fluorescently labeled substrate is measured.

  • Data Analysis: Plot the percentage of PDE activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[7][8]

Molecular Docking

This computational method predicts the binding mode and affinity of a ligand within the active site of a target protein.

Objective: To predict the binding conformation and estimate the binding energy of an 8-bromocaffeine derivative to its target protein.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Protein Data Bank (PDB) for the crystal structure of the target protein.

Procedure:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structure of the ligand (8-bromocaffeine derivative) and minimize its energy.

  • Binding Site Definition: Define the binding pocket of the protein based on the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Run the docking algorithm to generate multiple possible binding poses of the ligand within the protein's active site.

  • Scoring and Analysis: Score the generated poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of 8-bromocaffeine derivatives.

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AdenosineReceptor Adenosine Receptor (A1/A2A) G_Protein G Protein AdenosineReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates (A2A) or Inhibits (A1) cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bromocaffeine_Derivative 8-Bromocaffeine Derivative Bromocaffeine_Derivative->AdenosineReceptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets PDE_Inhibition_Signaling cluster_intracellular Intracellular Signaling AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Hydrolyzes Cellular_Effects Cellular Effects PKA_PKG->Cellular_Effects Bromocaffeine_Derivative 8-Bromocaffeine Derivative Bromocaffeine_Derivative->PDE Inhibits Radioligand_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes with Target Receptor Start->Prepare_Membranes Prepare_Ligands Prepare Radioligand and Test Compound Dilutions Start->Prepare_Ligands Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubation Prepare_Ligands->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis End End: Report Affinity Analysis->End

References

A Technical Guide to the In Situ Generation of Bromine for the Synthesis of 8-Bromocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 8-bromocaffeine, a key intermediate in the development of various pharmacologically active compounds, has traditionally relied on the use of elemental bromine, a hazardous and highly regulated reagent. This technical guide provides an in-depth overview of modern, safer, and more efficient methods for the synthesis of 8-bromocaffeine through the in situ generation of bromine. This approach avoids the direct handling of liquid bromine, leading to improved laboratory safety and greener chemical processes. This document details various in situ bromination techniques, including the use of hydrogen peroxide with bromide salts, Oxone® in conjunction with sodium bromide, and electrochemical methods. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to implement these advanced synthetic strategies.

Introduction

Caffeine, a ubiquitous xanthine alkaloid, serves as a versatile scaffold in medicinal chemistry. Modification at the C8 position of the purine ring has been a particularly fruitful strategy for the discovery of novel therapeutics, including adenosine receptor antagonists and phosphodiesterase inhibitors. 8-Bromocaffeine is a critical precursor for introducing a wide array of functional groups at this position.[1][2]

The classical synthesis of 8-bromocaffeine involves the direct electrophilic aromatic substitution using molecular bromine in a solvent such as glacial acetic acid.[3][4] However, the high toxicity, corrosivity, and volatility of elemental bromine pose significant safety and environmental challenges. To mitigate these risks, methods that generate the reactive brominating species in situ have gained prominence. These techniques offer a safer, more convenient, and often more efficient alternative to traditional bromination.

This guide explores the core principles and practical applications of in situ bromine generation for the synthesis of 8-bromocaffeine, providing a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.

Methods for In Situ Bromine Generation

Several methodologies have been developed for the in situ generation of bromine for the bromination of caffeine. These methods typically involve the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), using a suitable oxidizing agent.

Hydrogen Peroxide and Bromide Salts

The oxidation of bromide ions by hydrogen peroxide (H₂O₂) is a widely adopted "green" method for in situ bromine generation. The reaction is typically carried out in an aqueous acidic medium. The generated bromine then reacts with caffeine to yield 8-bromocaffeine. This method has been reported to produce 8-bromocaffeine in high yields, with some sources claiming up to 85%.[3]

Reaction Scheme:

2 HBr + H₂O₂ → Br₂ + 2 H₂O

C₈H₁₀N₄O₂ + Br₂ → C₈H₉BrN₄O₂ + HBr

Oxone® and Sodium Bromide

Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a stable, non-toxic, and versatile oxidizing agent. In combination with sodium bromide, it provides an effective system for the bromination of activated aromatic compounds. While specific protocols for caffeine are not extensively detailed in the literature, the general procedure for activated arenes can be adapted.

Reaction Principle:

The active component, potassium peroxymonosulfate (KHSO₅), oxidizes the bromide ions to bromine.

Electrochemical Synthesis

Electrochemical methods offer a reagent-free approach to oxidation. In the context of 8-bromocaffeine synthesis, a bromide salt is dissolved in the electrolyte with caffeine. Anodic oxidation of the bromide ions generates bromine at the electrode surface, which then reacts with the caffeine in the bulk solution. This method allows for precise control over the reaction rate and can minimize the formation of byproducts.

N-Bromosuccinimide (NBS)

While not strictly an in situ bromine generation method in the same vein as the oxidation of bromide salts, the use of N-bromosuccinimide (NBS) offers a safer alternative to liquid bromine. NBS is a solid brominating agent that is easier to handle. Recent studies have shown that the use of NBS in a biphasic system of dichloromethane and water can lead to a quantitative yield (>99%) of 8-bromocaffeine at room temperature.[1]

Quantitative Data Comparison

The choice of synthetic method often depends on factors such as yield, reaction conditions, safety, and cost. The following table summarizes the reported yields for various in situ bromination methods for the synthesis of 8-bromocaffeine.

In Situ Bromination MethodOxidizing Agent/ReagentSolvent SystemReported Yield (%)Reference
Hydrogen Peroxide/Hydrobromic Acid30% H₂O₂ / 40% HBrAqueous85[3]
N-Bromosuccinimide (NBS)NBSDichloromethane/Water>99[1]

Note: Direct comparative studies under identical conditions are limited. The yields reported are from different sources and may not be directly comparable.

Experimental Protocols

Synthesis of 8-Bromocaffeine using Hydrogen Peroxide and Hydrobromic Acid

This protocol is adapted from a reported experimental procedure.[5]

Materials:

  • Caffeine (10 mmol)

  • 40% Hydrobromic acid (11 mmol)

  • 30% Hydrogen peroxide (11 mmol)

  • Water

  • Sodium thiosulfate (for quenching)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine caffeine (10 mmol) and 5 mL of water.

  • Add hydrobromic acid (11 mmol) to the suspension.

  • Heat the mixture to 50°C with vigorous stirring. Add a minimal amount of water until the caffeine is completely dissolved.

  • Slowly add hydrogen peroxide (11 mmol) dropwise over 10 minutes, maintaining the temperature at 50°C.

  • Continue stirring the reaction mixture at 50°C overnight.

  • Cool the mixture to room temperature.

  • Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Cool the solution in an ice bath for 1 hour to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

Synthesis of 8-Bromocaffeine using N-Bromosuccinimide (NBS)

This protocol is based on a high-yield procedure reported in the literature.[1]

Materials:

  • Caffeine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve caffeine in a 1:1 (v/v) mixture of dichloromethane and water.

  • Add N-bromosuccinimide (1.1 equivalents) in portions to the biphasic mixture at room temperature with vigorous stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction, separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Mechanistic Insights and Visualizations

The bromination of caffeine at the C8 position proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring of the caffeine molecule is electron-rich, making it susceptible to attack by an electrophile.

General Workflow for In Situ Bromination

The following diagram illustrates the general workflow for the synthesis of 8-bromocaffeine using in situ generated bromine.

G cluster_generation Bromine Generation (In Situ) cluster_synthesis 8-Bromocaffeine Synthesis Bromide Source Bromide Source Bromine (Br2) Bromine (Br2) Bromide Source->Bromine (Br2) Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Bromine (Br2) Caffeine Caffeine Bromine (Br2)->Caffeine 8-Bromocaffeine 8-Bromocaffeine Caffeine->8-Bromocaffeine Electrophilic Substitution

Caption: General workflow for the in situ synthesis of 8-bromocaffeine.

Mechanism of Electrophilic Bromination of Caffeine

The following diagram details the mechanism of electrophilic attack of bromine on the C8 position of the caffeine molecule.

G cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation and Aromatization Caffeine Caffeine SigmaComplex Sigma Complex (Resonance Stabilized) Caffeine->SigmaComplex π electrons attack Br Br2 Br-Br Br2->SigmaComplex BrMinus Br⁻ Br2->BrMinus Heterolytic cleavage Bromocaffeine 8-Bromocaffeine SigmaComplex->Bromocaffeine Loss of H⁺ HBr HBr BrMinus->HBr Base Base (e.g., H₂O) Base->Bromocaffeine Base->HBr Proton abstraction

Caption: Mechanism of electrophilic bromination at the C8 position of caffeine.

Conclusion

The in situ generation of bromine for the synthesis of 8-bromocaffeine represents a significant advancement in terms of safety, efficiency, and environmental responsibility compared to traditional methods using elemental bromine. The hydrogen peroxide/bromide salt and N-bromosuccinimide methods, in particular, offer high yields and are readily implementable in a standard laboratory setting. Electrochemical synthesis presents a promising avenue for further development, potentially offering even greater control and sustainability. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ these modern synthetic techniques in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 8-Bromocaffeine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a derivative of the well-known methylxanthine caffeine, is a versatile compound utilized in cell culture experiments primarily for its radiosensitizing properties and as a precursor in the synthesis of various pharmacologically active molecules.[1] Like caffeine, its mechanisms of action are believed to involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can modulate critical cellular processes, including cell cycle progression, DNA repair, and apoptosis, making 8-bromocaffeine a valuable tool for cancer research and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for the use of 8-bromocaffeine in a cell culture setting, intended to guide researchers in designing and executing robust experiments.

Molecular Mechanisms of Action

The primary molecular targets of 8-bromocaffeine are thought to be similar to those of caffeine, focusing on two main areas:

  • Adenosine Receptor Antagonism: 8-Bromocaffeine likely acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine signaling is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and immunosuppression in the tumor microenvironment. By blocking these receptors, 8-bromocaffeine can interfere with these pathways.

  • Phosphodiesterase (PDE) Inhibition: Caffeine and its derivatives are known inhibitors of PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, which can activate downstream signaling cascades, such as the PKA and EPAC pathways, influencing cell proliferation, differentiation, and apoptosis.

Signaling Pathway Perturbation

Based on the known effects of caffeine and related compounds, 8-bromocaffeine is anticipated to modulate the following key signaling pathways:

  • Cell Cycle Control: By inhibiting ATM/ATR kinases, caffeine can abrogate DNA damage checkpoints, leading to premature mitotic entry and enhanced cytotoxicity of DNA-damaging agents.

  • Apoptosis Induction: Activation of the PKA/GSK3β pathway and modulation of the BAX/Bcl-2 ratio can lead to the activation of caspases and induction of apoptosis.

  • Proliferation and Survival Pathways: 8-bromocaffeine may influence the PI3K/Akt/mTOR and MEK/ERK signaling pathways, which are central to cell growth, proliferation, and survival.

Data Presentation: Quantitative Effects of Caffeine (as a proxy for 8-Bromocaffeine)

Due to the limited availability of specific quantitative data for 8-bromocaffeine, the following tables summarize the effects of its parent compound, caffeine, on various cell lines. These values should be considered as a starting point for optimizing experiments with 8-bromocaffeine.

Table 1: Effects of Caffeine on Cell Viability and Proliferation

Cell LineConcentration RangeIncubation TimeObserved EffectReference
U87MG (Glioblastoma)0.5 - 2 mM24 - 48 hoursDecreased cell viability, G0/G1 arrest[2]
C6 (Glioblastoma)0.5 - 1 mM24 hoursDecreased cell viability, G0/G1 arrest[2]
RT2 (Glioma)0.5 - 2 mM48 hoursSignificant decrease in cell viability
MDA-MB-231 (Breast Cancer)10 - 20 mM24 hoursDecreased cell viability, induction of apoptosis[3][4]

Table 2: Radiosensitizing Effects of Caffeine

Cell LineCaffeine ConcentrationRadiation DoseEffect
LM3 (Hepatocellular Carcinoma)2.5 mMDose-dependentDecreased cell survival
Various Tumor Cell LinesNot specifiedNot specifiedInhibition of G2 checkpoint activation

Experimental Protocols

Protocol 1: Assessment of 8-Bromocaffeine Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 8-bromocaffeine on a selected cancer cell line.

Materials:

  • 8-Bromocaffeine (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest (e.g., U87MG, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 8-bromocaffeine in sterile DMSO. Store at -20°C.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of 8-bromocaffeine from the stock solution in complete medium to achieve final concentrations ranging from 0.1 mM to 10 mM (or as determined by preliminary experiments). Include a vehicle control (DMSO) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the respective treatments.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Radiosensitization Study using Colony Formation Assay

This protocol is designed to assess the ability of 8-bromocaffeine to sensitize cancer cells to ionizing radiation.

Materials:

  • 8-Bromocaffeine

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding:

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency and the radiation dose) into 6-well plates.

    • Allow cells to attach overnight.

  • Treatment and Irradiation:

    • Treat the cells with a non-toxic or minimally toxic concentration of 8-bromocaffeine (determined from the MTT assay) for a specified pre-incubation period (e.g., 4-24 hours).

    • Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

    • After irradiation, wash the cells with PBS and replace with fresh complete medium (with or without 8-bromocaffeine, depending on the experimental design).

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Wash with water and air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves.

    • Determine the sensitizer enhancement ratio (SER) to quantify the radiosensitizing effect.

Mandatory Visualizations

G X_Radiation X-ray Radiation DNA_Damage DNA Double-Strand Breaks X_Radiation->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Apoptosis Apoptosis DNA_Damage->Apoptosis Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 G2_M_Checkpoint G2/M Checkpoint Arrest Chk1_Chk2->G2_M_Checkpoint DNA_Repair DNA Repair G2_M_Checkpoint->DNA_Repair Mitosis Mitotic Entry G2_M_Checkpoint->Mitosis DNA_Repair->Mitosis Bromocaffeine 8-Bromocaffeine Bromocaffeine->ATM_ATR Bromocaffeine->G2_M_Checkpoint Abrogation

Caption: 8-Bromocaffeine's role in radiosensitization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine AR Adenosine Receptor (A2A) Adenosine->AR AC Adenylyl Cyclase AR->AC cAMP cAMP AC->cAMP Bromocaffeine 8-Bromocaffeine Bromocaffeine->AR PDE Phosphodiesterase (PDE) Bromocaffeine->PDE PKA PKA cAMP->PKA cAMP->PDE degradation CREB CREB PKA->CREB Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression

Caption: 8-Bromocaffeine's dual mechanism of action.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Treatment Add 8-Bromocaffeine (Various Concentrations) Incubate_24h->Add_Treatment Incubate_Timecourse Incubate (24, 48, 72h) Add_Treatment->Incubate_Timecourse Add_MTT Add MTT Reagent Incubate_Timecourse->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (% Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT-based cytotoxicity assay.

References

Application Notes and Protocols: 8-Bromocaffeine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the application of 8-bromocaffeine in neuroscience is currently limited. The primary established role of this compound is as a radiosensitizer in cancer therapy. The following application notes infer potential neuroscience applications based on its structural similarity to caffeine, a well-researched xanthine derivative. The provided quantitative data and experimental protocols are for caffeine and should serve as a reference for designing future studies with 8-bromocaffeine.

Introduction to 8-Bromocaffeine

8-Bromocaffeine is a derivative of caffeine, belonging to the xanthine class of compounds. It is synthesized through the electrophilic bromination of caffeine.[1] Its established application is as a radiosensitizer in the radiotherapy of tumors, including brain tumors, where it increases the sensitivity of tumor cells to radiation treatment.[1] The proposed mechanism for its radiosensitizing effect involves the inhibition of DNA repair processes following radiation-induced damage.

Given its structural similarity to caffeine, a potent central nervous system stimulant, 8-bromocaffeine is a compound of interest for potential applications in neuroscience. Caffeine's primary mechanisms of action in the brain are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. It is plausible that 8-bromocaffeine shares these properties, which could translate to a range of effects on neuronal function and behavior.

Potential Mechanisms of Action in Neuroscience (Inferred from Caffeine)

The neurobiological effects of xanthines like caffeine are primarily attributed to two key mechanisms:

  • Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator in the brain. By binding to and blocking adenosine A1 and A2A receptors, caffeine reduces the inhibitory tone in the brain, leading to increased neuronal firing and the release of various neurotransmitters, including dopamine and glutamate. This action contributes to its stimulant effects.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. By inhibiting PDEs, caffeine can increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent modulation of various cellular processes, including gene expression and synaptic plasticity.

Quantitative Data (Caffeine as a Reference)

The following tables summarize key quantitative data for caffeine, which can be used as a starting point for characterizing the pharmacological profile of 8-bromocaffeine.

Table 1: Caffeine Binding Affinity (Ki) for Adenosine Receptors

Receptor SubtypeKi (nM)SpeciesReference
Adenosine A112,000 - 40,000Rat BrainVarious
Adenosine A2A2,400 - 20,000Rat BrainVarious

Table 2: Caffeine Inhibition of Phosphodiesterase (PDE) Activity

PDE IsoformIC50 (µM)Tissue SourceReference
Non-selective~100-1000BrainVarious

Table 3: Behavioral Effects of Caffeine in Rodent Models

Behavioral TestSpeciesDose RangeObserved EffectReference
Locomotor ActivityMouse6.25–25 mg/kg (i.p.)Increased activity[2]
Locomotor ActivityMouse100 mg/kg (i.p.)Decreased activity[2]
Morris Water MazeRat0.3-10 mg/kg (i.p.)Improved memory retention[3]
Conditioned Place PreferenceMouse5 mg/kgPotentiation of cocaine-induced CPP[4]

Experimental Protocols (Caffeine as a Reference)

The following are detailed protocols for key experiments in neuroscience, using caffeine as the test compound. These can be adapted for the investigation of 8-bromocaffeine.

In Vivo Electrophysiology: Long-Term Potentiation (LTP) in the Hippocampus

Objective: To assess the effect of the test compound on synaptic plasticity, a cellular correlate of learning and memory.

Materials:

  • Stereotaxic apparatus for rats

  • Anesthesia (e.g., urethane)

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Caffeine solution (e.g., 1 g/L in drinking water for chronic studies, or prepared for acute administration)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

  • Electrode Implantation: Surgically implant a stimulating electrode in the perforant pathway and a recording electrode in the dentate gyrus of the hippocampus.

  • Baseline Recording: After a recovery period (for chronic implants), record baseline synaptic responses by delivering single electrical pulses to the perforant path every 30 seconds.

  • Compound Administration: Administer caffeine (or 8-bromocaffeine) via the desired route (e.g., intraperitoneal injection for acute studies). For chronic studies, animals can be administered the compound in their drinking water for a specified period (e.g., 3 weeks).[5]

  • LTP Induction: Deliver a high-frequency tetanus (e.g., 100 pulses at 100 Hz) to the perforant path to induce LTP.

  • Post-Tetanus Recording: Continue to record synaptic responses for at least 60 minutes after the tetanus to measure the potentiation of the synaptic response.

  • Data Analysis: Quantify the change in the slope of the excitatory postsynaptic potential (EPSP) or the amplitude of the population spike to determine the magnitude of LTP.

Behavioral Assessment: Morris Water Maze

Objective: To evaluate the effect of the test compound on spatial learning and memory.

Materials:

  • Circular water tank (e.g., 170 cm diameter) filled with opaque water.

  • Submerged escape platform.

  • Video tracking system.

  • Caffeine solution (e.g., 0.3-30 mg/kg, i.p.).[3]

Procedure:

  • Habituation: Allow the rats to swim freely in the maze for 60 seconds without the platform on the day before training.

  • Training Phase:

    • Place the submerged platform in a fixed quadrant of the tank.

    • Administer the test compound or vehicle at a specified time before or after training (e.g., 30 minutes pre-training).[3]

    • Conduct 4-6 trials per day for 3-5 consecutive days. In each trial, place the rat in the water at one of four starting positions, facing the wall.

    • Allow the rat to swim and find the platform. If it fails to find it within a set time (e.g., 120 seconds), guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

  • Probe Trial:

    • 24-48 hours after the last training trial, remove the platform from the tank.

    • Place the rat in the tank and allow it to swim for 60 seconds.

  • Data Analysis: Record and analyze the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Behavioral Assessment: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of the test compound.

Materials:

  • CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues).

  • Caffeine solution (e.g., 5 mg/kg, i.p.).[4]

Procedure:

  • Pre-Conditioning (Baseline):

    • On day 1, place the mouse in the central compartment and allow it to freely explore all compartments for 15-30 minutes. Record the time spent in each compartment to establish any baseline preference.

  • Conditioning Phase (typically 4-8 days):

    • On alternate days, administer the test compound (e.g., caffeine) and confine the mouse to one of the compartments for 30 minutes.

    • On the other days, administer the vehicle (e.g., saline) and confine the mouse to the other compartment for 30 minutes. The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Post-Conditioning (Test Day):

    • Place the mouse in the central compartment with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment for 15-30 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.

Signaling Pathways and Experimental Workflows (Diagrams)

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by 8-bromocaffeine (based on caffeine's mechanisms) and general experimental workflows.

Adenosine_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates AC_pre Adenylate Cyclase A1R->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Ca_channel Ca²+ Channel PKA_pre->Ca_channel Inhibits NT_release ↓ Neurotransmitter Release Ca_channel->NT_release Modulates AC_post Adenylate Cyclase A2AR->AC_post Activates cAMP_post ↑ cAMP AC_post->cAMP_post PKA_post ↑ PKA cAMP_post->PKA_post CREB ↑ CREB Phosphorylation PKA_post->CREB Gene_expression Gene Expression CREB->Gene_expression Bromocaffeine 8-Bromocaffeine (Antagonist) Bromocaffeine->A1R Blocks Bromocaffeine->A2AR Blocks

Caption: Adenosine Receptor Antagonism by 8-Bromocaffeine.

PDE_Inhibition cluster_cell Neuron ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Synaptic Plasticity) Downstream->Response Leads to Bromocaffeine 8-Bromocaffeine Bromocaffeine->PDE Inhibits

Caption: Phosphodiesterase (PDE) Inhibition by 8-Bromocaffeine.

Behavioral_Workflow start Select Animal Model (e.g., Rat, Mouse) acclimation Acclimation Period start->acclimation baseline Baseline Behavioral Testing (Optional) acclimation->baseline grouping Random Assignment to Groups (Vehicle vs. 8-Bromocaffeine) baseline->grouping dosing Chronic or Acute Dosing Regimen grouping->dosing behavioral_test Behavioral Paradigm (e.g., Morris Water Maze, CPP) dosing->behavioral_test data_collection Data Collection (Automated Tracking/Manual Scoring) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end Interpretation of Results analysis->end

Caption: General Workflow for Behavioral Experiments.

Conclusion and Future Directions

While 8-bromocaffeine is an established radiosensitizer, its potential in neuroscience remains largely unexplored. Based on its structural similarity to caffeine, it is hypothesized that 8-bromocaffeine may act as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The application notes and protocols provided here, using caffeine as a reference, offer a framework for initiating research into the neuropharmacological properties of 8-bromocaffeine. Future studies should focus on:

  • Pharmacological Characterization: Determining the binding affinities (Ki) of 8-bromocaffeine for adenosine A1 and A2A receptors and its inhibitory potency (IC50) against various PDE isoforms.

  • In Vitro Studies: Investigating the effects of 8-bromocaffeine on synaptic transmission and plasticity in brain slice preparations.

  • In Vivo Studies: Characterizing the behavioral effects of 8-bromocaffeine in rodent models of learning, memory, anxiety, and motor function.

  • Neuroprotection Studies: Evaluating the potential neuroprotective effects of 8-bromocaffeine in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

By systematically investigating these areas, the neuroscience research community can elucidate the potential of 8-bromocaffeine as a novel research tool or therapeutic agent.

References

8-Bromocaffeine: A Versatile Pharmacological Tool for Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a derivative of the well-known methylxanthine caffeine, serves as a valuable pharmacological tool for the study of G-protein coupled receptors (GPCRs), particularly adenosine receptors. While caffeine itself is a non-selective antagonist of adenosine A1 and A2A receptors, the introduction of a bromine atom at the 8-position of the xanthine core provides a reactive handle for chemical modification. This allows for the synthesis of a diverse library of caffeine derivatives with altered pharmacological profiles, often with enhanced affinity and selectivity for specific adenosine receptor subtypes. Furthermore, 8-bromocaffeine itself exhibits biological activities, including adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, making it a useful compound for investigating purinergic signaling pathways.

These application notes provide a comprehensive overview of 8-bromocaffeine's pharmacological properties and its utility in receptor studies. Detailed protocols for key experimental procedures are included to facilitate its use in the laboratory.

Pharmacological Profile

8-Bromocaffeine's primary mechanisms of action are the antagonism of adenosine receptors and the inhibition of phosphodiesterases.

  • Phosphodiesterase (PDE) Inhibition : Xanthine derivatives, including caffeine and its analogs, are known to inhibit PDEs. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs by 8-bromocaffeine can lead to an accumulation of cAMP and cGMP, thereby modulating downstream signaling cascades. The IC50 values for 8-bromocaffeine against specific PDE isoforms are not extensively documented, but it is generally considered a non-selective PDE inhibitor.

Data Presentation

Due to the limited availability of specific quantitative data for 8-bromocaffeine in the public domain, the following table provides the pharmacological data for caffeine as a reference point and a qualitative description of the impact of the 8-bromo substitution based on structure-activity relationship studies of xanthine derivatives.

CompoundTargetParameterValue (µM)Comments
Caffeine Adenosine A1 ReceptorKi12-40Non-selective antagonist.
Adenosine A2A ReceptorKi23-50Non-selective antagonist.
Phosphodiesterases (non-selective)IC50100-1000Weak, non-selective inhibitor.
8-Bromocaffeine Adenosine ReceptorsKiNot readily availableExpected to be a non-selective antagonist. The 8-bromo group serves as a key synthetic handle to generate derivatives with significantly higher affinity and selectivity.
PhosphodiesterasesIC50Not readily availableExpected to be a non-selective inhibitor, similar to other xanthines.

Signaling Pathways

8-Bromocaffeine, as an adenosine receptor antagonist, modulates downstream signaling pathways. The following diagrams illustrate the canonical signaling cascades of the adenosine A1 and A2A receptors, the primary targets of xanthine derivatives.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to Adenosine Adenosine Adenosine->A1R activates Bromocaffeine 8-Bromocaffeine Bromocaffeine->A1R inhibits ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response phosphorylates targets leading to

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to Adenosine Adenosine Adenosine->A2AR activates Bromocaffeine 8-Bromocaffeine Bromocaffeine->A2AR inhibits ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of gene expression) PKA->Cellular_Response phosphorylates targets leading to

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments utilizing 8-bromocaffeine as a pharmacological tool.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of 8-bromocaffeine for a specific adenosine receptor subtype (e.g., A1 or A2A) expressed in cell membranes.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of 8-bromocaffeine prep->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end

Application Notes and Protocols for In Vitro Efficacy Testing of 8-Bromocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a derivative of caffeine, is a compound of significant interest in pharmacological research due to its potential as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1] The substitution of a bromine atom at the 8-position of the xanthine core can enhance its binding affinity and selectivity for specific biological targets.[1] These application notes provide a comprehensive set of in vitro assays to characterize the efficacy and mechanism of action of 8-bromocaffeine. The protocols herein describe methods to determine its binding affinity for adenosine receptor subtypes, its inhibitory activity against phosphodiesterases, its functional effect on intracellular signaling, and its potential cytotoxicity.

Mechanism of Action: Dual Inhibition

8-Bromocaffeine primarily exerts its effects through two main mechanisms:

  • Adenosine Receptor Antagonism: It acts as a competitive antagonist at adenosine receptors (A1, A2A, A2B, and A3), blocking the physiological effects of adenosine. Adenosine receptors are G-protein coupled receptors (GPCRs) that regulate a wide range of physiological processes.[1]

  • Phosphodiesterase (PDE) Inhibition: 8-Bromocaffeine can also inhibit various PDE isoenzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling.[1]

This dual activity makes 8-bromocaffeine and its derivatives versatile tools for studying cellular signaling and potential therapeutic agents.

Experimental Workflow

A tiered approach is recommended for the in vitro evaluation of 8-bromocaffeine. The workflow progresses from initial screening of target engagement to functional cell-based assays.

experimental_workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Safety Assessment A Adenosine Receptor Binding Assays C Cell-Based cAMP Assay A->C B Phosphodiesterase Inhibition Assays B->C D Cell Viability (Cytotoxicity) Assay C->D

Figure 1: Proposed experimental workflow for testing 8-bromocaffeine efficacy.

Signaling Pathways

Understanding the signaling pathways affected by 8-bromocaffeine is crucial for interpreting experimental results.

Adenosine Receptor Signaling

adenosine_signaling cluster_A1 A1/A3 Receptor (Gαi-coupled) cluster_A2 A2A/A2B Receptor (Gαs-coupled) A1_receptor A1/A3 Receptor Gai Gαi A1_receptor->Gai Agonist AC_inhib Adenylate Cyclase (inhibited) Gai->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA (inhibited) cAMP_dec->PKA_inhib Bromocaffeine_A1 8-Bromocaffeine Bromocaffeine_A1->A1_receptor Antagonist A2_receptor A2A/A2B Receptor Gas Gαs A2_receptor->Gas Agonist AC_act Adenylate Cyclase (activated) Gas->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act PKA (activated) cAMP_inc->PKA_act Bromocaffeine_A2 8-Bromocaffeine Bromocaffeine_A2->A2_receptor Antagonist

Figure 2: Adenosine receptor signaling pathways antagonized by 8-bromocaffeine.
Phosphodiesterase Inhibition Signaling

pde_inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA PKA cAMP->PKA AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Bromocaffeine 8-Bromocaffeine Bromocaffeine->PDE Inhibitor

Figure 3: Mechanism of 8-bromocaffeine as a phosphodiesterase inhibitor.

Data Presentation

Quantitative data from the assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Adenosine Receptor Binding Affinity

Receptor SubtypeRadioligand8-Bromocaffeine Ki (nM)
A1[³H]-DPCPX
A2A[³H]-ZM241385
A2B[³H]-DPCPX
A3[¹²⁵I]-AB-MECA

Table 2: Phosphodiesterase Inhibition

PDE IsoenzymeSubstrate8-Bromocaffeine IC₅₀ (µM)
PDE1cAMP/cGMP
PDE2cAMP/cGMP
PDE3cAMP
PDE4cAMP
PDE5cGMP

Table 3: Functional Cell-Based Assay

Cell LineAssay TypeAgonist8-Bromocaffeine IC₅₀/EC₅₀ (µM)
HEK293 (A2A)cAMP AccumulationNECA
CHO-K1 (A1)cAMP InhibitionCPA

Table 4: Cell Viability

Cell LineAssay TypeTreatment Duration8-Bromocaffeine CC₅₀ (µM)
HEK293MTT24 hours
CHO-K1MTT24 hours

Experimental Protocols

Adenosine Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 8-bromocaffeine for human adenosine receptor subtypes (A1, A2A, A2B, A3).

Principle: This assay measures the ability of 8-bromocaffeine to compete with a radiolabeled ligand for binding to specific adenosine receptor subtypes expressed in cell membranes.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands: [³H]-DPCPX (for A1 and A2B), [³H]-ZM241385 (for A2A), [¹²⁵I]-AB-MECA (for A3).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 8-Bromocaffeine stock solution (in DMSO).

  • Non-specific binding control: Theophylline or other suitable non-labeled antagonist (10 µM).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of 8-bromocaffeine in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of 8-bromocaffeine dilution or vehicle (for control wells).

    • 50 µL of the appropriate radioligand diluted in assay buffer to a final concentration equal to its Kd.

    • 100 µL of cell membranes (5-20 µg protein/well) diluted in assay buffer.

  • Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Colorimetric Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-bromocaffeine against various PDE isoenzymes.

Principle: This assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP by PDEs. The phosphate is detected by a malachite green-based reagent, resulting in a colorimetric signal.

Materials:

  • Recombinant human PDE isoenzymes (e.g., PDE1-5).

  • PDE Assay Buffer.

  • cAMP or cGMP substrate.

  • 5'-Nucleotidase.

  • Malachite Green Reagent.

  • 8-Bromocaffeine stock solution (in DMSO).

  • Positive control inhibitor (e.g., IBMX).

  • 96-well clear microplate.

  • Microplate reader.

Protocol:

  • Prepare serial dilutions of 8-bromocaffeine in PDE Assay Buffer.

  • In a 96-well plate, add:

    • 10 µL of 8-bromocaffeine dilution or positive/negative controls.

    • 20 µL of the respective PDE isoenzyme diluted in assay buffer.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the appropriate substrate (cAMP or cGMP).

  • Incubate for 30-60 minutes at 37°C.

  • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 20 µL of 5'-nucleotidase.

  • Incubate for 20 minutes at 37°C.

  • Add 50 µL of Malachite Green Reagent to each well to detect the generated phosphate.

  • Incubate for 15-30 minutes at room temperature for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Plot the percentage of inhibition versus the log concentration of 8-bromocaffeine to determine the IC₅₀ value.

Cell-Based cAMP Luminescence Assay

Objective: To assess the functional antagonist activity of 8-bromocaffeine at Gs- and Gi-coupled adenosine receptors.

Principle: This assay utilizes a genetically engineered cell line (e.g., HEK293) that expresses a biosensor which produces a luminescent signal in response to changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the target adenosine receptor (e.g., A2A) and a cAMP-responsive biosensor (e.g., GloSensor™).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., HBSS).

  • 8-Bromocaffeine stock solution (in DMSO).

  • Adenosine receptor agonist (e.g., NECA for A2A, CPA for A1).

  • Forskolin (for Gi-coupled receptor assays).

  • White, opaque 96-well microplates.

  • Luminometer.

Protocol:

  • Seed the cells in a white, opaque 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer and equilibrate the plate at room temperature for 30-60 minutes.

  • Add serial dilutions of 8-bromocaffeine to the wells and incubate for 15-30 minutes.

  • For Gs-coupled receptors (e.g., A2A):

    • Add a fixed concentration (EC₈₀) of the agonist (e.g., NECA).

    • Incubate for 15-30 minutes at room temperature.

  • For Gi-coupled receptors (e.g., A1):

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Immediately add a fixed concentration (EC₈₀) of the agonist (e.g., CPA).

    • Incubate for 15-30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log concentration of 8-bromocaffeine to determine the IC₅₀ value.

MTT Cell Viability Assay

Objective: To evaluate the potential cytotoxicity of 8-bromocaffeine.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HEK293 or CHO-K1 cells.

  • Cell culture medium and reagents.

  • 8-Bromocaffeine stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplate.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of 8-bromocaffeine and incubate for the desired time period (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.[2][3][4][5]

References

Studying Adenosine Receptor Pathways with 8-Bromocaffeine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 8-Bromocaffeine is a xanthine derivative used as a non-selective antagonist for adenosine receptors (ARs). While its parent compound, caffeine, is a well-known adenosine receptor antagonist, the introduction of a bromine atom at the C8 position creates a valuable chemical intermediate.[1] This position is a prime site for chemical modification, allowing for the synthesis of a diverse library of caffeine derivatives with altered pharmacological profiles, including enhanced binding affinity and selectivity for specific AR subtypes.[2] Therefore, 8-bromocaffeine serves a dual role in research: as a tool for studying the general effects of adenosine receptor blockade and as a crucial starting material for the development of more potent and selective AR antagonists.[1][3]

Adenosine receptors are a family of four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂₋, and A₃. These receptors are widely distributed and mediate the physiological actions of extracellular adenosine, playing key roles in cardiovascular, neurological, and immune functions.[4][5] They are broadly classified based on their coupling to G proteins:

  • A₁ and A₃ Receptors: Preferentially couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • A₂ₐ and A₂₋ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[4]

8-Bromocaffeine, by non-selectively blocking these receptors, can be used to investigate cellular pathways and physiological responses that are modulated by endogenous adenosine.

Pharmacological Data

Table 1: Reference Antagonist Affinity at Adenosine Receptors (Rat)

CompoundReceptor SubtypeKᵢ Value (µM)Reference
CaffeineA₁20 µM[6]
CaffeineA₂ₐ8.1 µM[6]
CaffeineA₂₋17 µM[6]

Note: Data represents the dissociation constant (Kᵢ) for caffeine at rat adenosine receptors. These values should be used as an approximate reference for the potency of 8-bromocaffeine.

Adenosine Receptor Signaling Pathways

8-Bromocaffeine acts as a competitive antagonist, blocking the binding of adenosine to its receptors and thereby inhibiting downstream signaling. The following diagrams illustrate the canonical Gₛ- and Gᵢ-coupled pathways and the inhibitory action of 8-bromocaffeine.

Gs_Pathway cluster_membrane Plasma Membrane A2_Receptor A₂ₐ / A₂₋ Receptor Gs Gₛ Protein A2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2_Receptor Activates XBC 8-Bromocaffeine XBC->A2_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gs-coupled signaling pathway of A₂ₐ/A₂₋ receptors and its inhibition by 8-bromocaffeine.

Gi_Pathway cluster_membrane Plasma Membrane A1_Receptor A₁ / A₃ Receptor Gi Gᵢ Protein A1_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1_Receptor Activates XBC 8-Bromocaffeine XBC->A1_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response Reduced Cellular Response PKA->Response

Caption: Gi-coupled signaling pathway of A₁/A₃ receptors and its inhibition by 8-bromocaffeine.

Experimental Protocols

The following are generalized protocols for characterizing the interaction of 8-bromocaffeine with adenosine receptors. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of 8-bromocaffeine by measuring its ability to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype.

Objective: To determine the Kᵢ of 8-bromocaffeine at a specific human adenosine receptor subtype (e.g., A₁ or A₂ₐ).

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor of interest (e.g., hA₁R or hA₂ₐR).[2]

  • Radioligand: e.g., [³H]DPCPX for A₁R or [³H]ZM241385 for A₂ₐR.[1]

  • 8-Bromocaffeine stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: A high concentration of a known non-selective agonist like NECA (10 µM) or antagonist.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[7]

  • Cell harvester and vacuum filtration system.

  • Scintillation cocktail and liquid scintillation counter.[7]

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of approximately 10-20 µ g/well .[1][2] Keep on ice.

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 100-200 µL:

    • Total Binding wells: 50 µL Assay Buffer.

    • Non-specific Binding (NSB) wells: 50 µL of 10 µM NECA.

    • Competition wells: 50 µL of 8-bromocaffeine at various concentrations (e.g., 10⁻⁹ M to 10⁻³ M).

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., ~1-5 nM final concentration) to all wells.[1]

  • Membrane Addition: Add 100 µL of the diluted membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[2][8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[8]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of 8-bromocaffeine.

  • Determine the IC₅₀ value (the concentration of 8-bromocaffeine that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the ability of 8-bromocaffeine to functionally antagonize the stimulation or inhibition of adenylyl cyclase by an adenosine receptor agonist. This example focuses on antagonizing an A₂ₐR agonist.

Objective: To determine the functional potency (IC₅₀) of 8-bromocaffeine as an antagonist at the hA₂ₐR.

Materials:

  • HEK293 or CHO cells expressing the hA₂ₐR.

  • A₂ₐR agonist: e.g., CGS21680 or NECA.[9]

  • 8-Bromocaffeine stock solution.

  • Adenosine deaminase (ADA): To remove endogenous adenosine (e.g., 1-2 U/mL).[8]

  • Phosphodiesterase (PDE) inhibitor: e.g., Rolipram or IBMX (10-100 µM), to prevent cAMP degradation.[4]

  • Stimulation Buffer: HBSS or DMEM with 50 mM HEPES, pH 7.4.

  • cAMP detection kit (e.g., HTRF, ELISA, or [³H]adenine conversion assay).[4][9]

Procedure:

  • Cell Seeding: Seed the hA₂ₐR-expressing cells into 96-well or 384-well plates and grow to 80-90% confluency.[2]

  • Pre-treatment: Wash the cells with Stimulation Buffer. Pre-incubate the cells for 15-30 minutes at room temperature with various concentrations of 8-bromocaffeine in Stimulation Buffer containing ADA and a PDE inhibitor.[4][8]

  • Agonist Stimulation: Add the A₂ₐR agonist (e.g., NECA at a final concentration corresponding to its EC₈₀) to the wells.[3] Incubate for an additional 15-60 minutes at 37°C.[4][8]

  • Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Measurement: Quantify the intracellular cAMP concentration using your chosen detection method (e.g., HTRF, ELISA).

Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of 8-bromocaffeine.

  • Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of 8-bromocaffeine that inhibits 50% of the agonist-induced cAMP production.

Experimental Workflow

The following diagram outlines the typical workflow for characterizing a compound like 8-bromocaffeine as an adenosine receptor antagonist.

Workflow cluster_planning Phase 1: Preparation & Primary Screening cluster_functional Phase 2: Functional Characterization cluster_analysis Phase 3: Data Analysis & Interpretation arrow_style arrow_style A1 Select Receptor Subtype (e.g., A₂ₐ) A2 Prepare Cell Membranes or Culture Cells A1->A2 A3 Radioligand Binding Assay (Competition) A2->A3 A4 Determine IC₅₀ and Kᵢ A3->A4 B1 cAMP Functional Assay (Antagonist Mode) A4->B1 B2 Determine Functional IC₅₀ B1->B2 C1 Compare Binding (Kᵢ) vs. Functional (IC₅₀) Potency B2->C1 C2 Assess Selectivity Profile (Test other AR subtypes) C1->C2 C3 Conclusion: Characterize 8-Bromocaffeine as an AR Antagonist C2->C3

Caption: General workflow for characterizing 8-bromocaffeine at adenosine receptors.

References

Preparing 8-Bromocaffeine Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides detailed protocols for the preparation of 8-bromocaffeine stock solutions for use in various research applications, including cell-based assays and biochemical experiments. 8-Bromocaffeine is a derivative of caffeine that serves as a valuable tool for studying cellular signaling pathways due to its role as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Physicochemical Data

A summary of the key physicochemical properties of 8-bromocaffeine is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired molar concentration in the stock solution.

PropertyValueReference
Molecular Weight 273.09 g/mol
Appearance White solid
Melting Point 206-210 °C
CAS Number 10381-82-5

Solubility

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble. Used as a solvent in synthesis and for preparing solutions for cell-based assays.DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro studies.
Phosphate-Buffered Saline (PBS) Limited solubility. A study involving 8-bromocaffeine derivatives used a PBS solution containing 0.5% DMSO to dissolve the compounds.Direct dissolution in aqueous buffers like PBS may be difficult. The use of a co-solvent such as DMSO is often necessary.
Ethanol Sparingly soluble.Mentioned as a solvent for recrystallization, suggesting some degree of solubility, particularly at elevated temperatures.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 8-bromocaffeine in DMSO, a common starting concentration for many in vitro experiments.

Materials:

  • 8-Bromocaffeine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of 8-bromocaffeine:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 273.09 g/mol = 2.7309 mg

  • Weighing:

    • Accurately weigh out approximately 2.73 mg of 8-bromocaffeine powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 8-bromocaffeine powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture applications.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. While specific long-term stability data for 8-bromocaffeine in DMSO is not extensively documented, caffeine solutions in DMSO are reported to be stable for at least 24 hours under normal lab conditions. For long-term storage, it is best practice to use the solution within a few months and to monitor for any precipitation upon thawing.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM 8-bromocaffeine stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentration of 8-bromocaffeine for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the final working concentration.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 100 µM working solution, you can dilute the 10 mM stock solution 1:100 in cell culture medium. This will result in a final DMSO concentration of 1%. A further 1:2 dilution would yield a 50 µM solution with 0.5% DMSO. Always prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Apply the working solution to your cells as per your experimental design.

Safety Precautions

8-Bromocaffeine is a chemical compound and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Visualization of Signaling Pathways and Experimental Workflow

To understand the mechanism of action of 8-bromocaffeine and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh 8-Bromocaffeine dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize store Aliquot and Store at -20°C sterilize->store dilute Prepare Working Solution in Media store->dilute Use Stock treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using 8-bromocaffeine.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular adenosine Adenosine receptor Adenosine Receptor adenosine->receptor ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Produces pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp Degrades response Cellular Response pka->response bromocaffeine 8-Bromocaffeine bromocaffeine->receptor Antagonist bromocaffeine->pde Inhibitor

Caption: 8-Bromocaffeine's dual mechanism of action.

Synthesis of 8-Bromocaffeine Using N-Bromosuccinimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of 8-bromocaffeine from caffeine using N-Bromosuccinimide (NBS) as a brominating agent. 8-Bromocaffeine is a key intermediate in the synthesis of various pharmacologically active compounds, including adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. The use of NBS offers a safe and efficient alternative to elemental bromine. This protocol outlines the reaction conditions, purification methods, and characterization of the final product.

Introduction

Caffeine, a methylxanthine alkaloid, is a readily available and inexpensive starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. Modification at the C-8 position of the caffeine scaffold has been a key strategy in the development of novel drug candidates.[1] The introduction of a bromine atom at this position yields 8-bromocaffeine, a versatile intermediate for further functionalization through nucleophilic substitution or cross-coupling reactions.

Traditionally, the synthesis of 8-bromocaffeine involved the use of hazardous elemental bromine.[2] N-Bromosuccinimide (NBS) has emerged as a preferable brominating reagent due to its solid nature, ease of handling, and the ability to generate bromine in situ, often under milder reaction conditions. This protocol details a high-yielding synthesis of 8-bromocaffeine using NBS in a biphasic solvent system at room temperature.[3]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 8-Bromocaffeine
PropertyValue
Molecular Formula C₈H₉BrN₄O₂
Molecular Weight 273.09 g/mol
Appearance White solid
Melting Point 206 °C[2]
1H NMR (CDCl₃, ppm) 3.42 (s, 3H, N-CH₃), 3.59 (s, 3H, N-CH₃), 4.02 (s, 3H, N-CH₃)
13C NMR (CDCl₃, ppm) 28.1, 29.8, 33.7, 107.5, 141.8, 147.5, 151.5, 155.2
IR (KBr, cm⁻¹) ~1700 (C=O, amide), ~1650 (C=O, amide), ~1550 (C=N)
Mass Spectrum (EI-MS) m/z 272/274 (M⁺, Br isotopes)

Experimental Protocols

Synthesis of 8-Bromocaffeine from Caffeine using NBS

This protocol is adapted from a reported procedure for the bromination of caffeine using NBS in a dichloromethane (DCM) and water mixture at room temperature, which has been stated to produce a quantitative yield of pure 8-bromocaffeine.[3]

Materials:

  • Caffeine (C₈H₁₀N₄O₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve caffeine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Addition of NBS: To the stirring biphasic solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (caffeine) is consumed. The reaction is reported to proceed to completion, yielding a quantitative conversion to 8-bromocaffeine.[3]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to quench any unreacted NBS or bromine), a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-bromocaffeine as a solid.

Purification of 8-Bromocaffeine by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 8-bromocaffeine.

  • Dissolution: Transfer the crude 8-bromocaffeine to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. The 8-bromocaffeine will crystallize out of the solution. Further cooling in an ice bath can enhance the crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven to obtain pure 8-bromocaffeine.

Visualizations

Reaction Pathway for the Synthesis of 8-Bromocaffeine

Reaction_Pathway Reaction Pathway for 8-Bromocaffeine Synthesis Caffeine Caffeine Bromocaffeine 8-Bromocaffeine Caffeine->Bromocaffeine + NBS HBr HBr Caffeine->HBr - H+ NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide - Br+

Caption: Electrophilic substitution reaction for the synthesis of 8-bromocaffeine from caffeine using NBS.

Experimental Workflow for 8-Bromocaffeine Synthesis

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Caffeine in DCM/Water B Add NBS A->B C Stir at RT B->C D Separate Organic Layer C->D Reaction Complete E Wash with Na₂SO₃, NaHCO₃, Brine D->E F Dry over Na₂SO₄ E->F G Evaporate Solvent F->G H Recrystallize from Ethanol G->H I Filter and Dry H->I J Characterization (NMR, IR, MS, MP) I->J Pure 8-Bromocaffeine

Caption: Step-by-step workflow for the synthesis and purification of 8-bromocaffeine.

References

8-Bromocaffeine as a Radiosensitizer in Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are chemical agents that enhance the cytotoxic effects of radiation on tumor cells, ideally with minimal impact on normal cells, thereby improving the therapeutic ratio.

Caffeine, a well-known methylxanthine, has been extensively studied as a radiosensitizer. Its mechanism of action is primarily attributed to the inhibition of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) protein kinases. These kinases are critical components of the DNA damage response (DDR), orchestrating cell cycle arrest to allow for DNA repair. By inhibiting ATM and ATR, caffeine abrogates radiation-induced cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and enhanced cell death.

8-bromocaffeine, a derivative of caffeine, has also been identified as a radiosensitizer. While specific mechanistic studies on 8-bromocaffeine are limited, early research suggests that it suppresses the repair of sublethal radiation damage, a function consistent with the inhibition of DNA repair pathways. Given its structural similarity to caffeine, it is hypothesized that 8-bromocaffeine shares a similar mechanism of action centered on the inhibition of the ATM/ATR signaling cascade.

These application notes provide a comprehensive overview of the use of 8-bromocaffeine as a potential radiosensitizer in cancer research, with detailed protocols adapted from studies on caffeine.

Mechanism of Action: The Role of ATM/ATR Inhibition

Ionizing radiation induces various forms of DNA damage, with DNA double-strand breaks (DSBs) being the most lethal. In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. ATR is activated by single-stranded DNA, which can arise from the processing of DSBs or stalled replication forks.

Caffeine and, presumably, 8-bromocaffeine act as competitive inhibitors of the ATP-binding domain of ATM and ATR. This inhibition prevents the phosphorylation of downstream targets, including Chk1, Chk2, and p53, thereby disrupting the G1/S and G2/M cell cycle checkpoints. The abrogation of these checkpoints prevents cancer cells from repairing radiation-induced DNA damage before entering mitosis, resulting in increased chromosomal aberrations and cell death.

G cluster_nucleus Nucleus IR Ionizing Radiation DNA_damage DNA Double-Strand Breaks (DSBs) IR->DNA_damage ATM ATM DNA_damage->ATM activates ATR ATR DNA_damage->ATR activates Mitotic_catastrophe Mitotic Catastrophe DNA_damage->Mitotic_catastrophe unrepaired Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 ATM->p53 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates Bromocaffeine 8-Bromocaffeine Bromocaffeine->ATM inhibits Bromocaffeine->ATR inhibits G2M_arrest G2/M Checkpoint Arrest Bromocaffeine->G2M_arrest abrogates Chk2->G2M_arrest Chk1->G2M_arrest p53->G2M_arrest Apoptosis Apoptosis p53->Apoptosis DNA_repair DNA Repair G2M_arrest->DNA_repair Cell_survival Cell Survival G2M_arrest->Cell_survival DNA_repair->Cell_survival

Figure 1: Proposed signaling pathway of 8-bromocaffeine-mediated radiosensitization.

Quantitative Data on Caffeine as a Radiosensitizer

The following table summarizes key quantitative data from studies on caffeine, which can serve as a reference for designing experiments with 8-bromocaffeine.

ParameterCell Line(s)Caffeine ConcentrationRadiation DoseObserved EffectReference
IC50 A549 (Lung Carcinoma)Not specifiedNot applicableInhibition of ATM/ATR kinase activity[1]
Radiosensitization A549 (Lung Carcinoma)0.5 - 2 mMNot specifiedAbrogation of G2 checkpoint[1]
Radiosensitization U87MG (Glioblastoma)Not specifiedNot specifiedRadiosensitization in PTEN-deficient cells[2]
IC50 LM3 (Hepatocellular Carcinoma)2.89 mMNot applicableCytotoxicity[3]
Radiosensitization LM3 (Hepatocellular Carcinoma)2.5 mMNot specifiedReversal of radiation-induced G2 arrest[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the radiosensitizing potential of 8-bromocaffeine. These are based on established methods used for caffeine.

In Vitro Radiosensitization: Clonogenic Survival Assay

This assay is the gold standard for determining the effect of a radiosensitizer on the reproductive integrity of cancer cells following irradiation.

G start Seed cells at low density treat Treat with 8-bromocaffeine (e.g., 24h) start->treat irradiate Irradiate cells (0-8 Gy) treat->irradiate incubate Incubate for 10-14 days irradiate->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate surviving fraction and dose enhancement ratio count->analyze

Figure 2: Workflow for the clonogenic survival assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 8-bromocaffeine (stock solution in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Gamma irradiator (e.g., Cesium-137 or Cobalt-60 source)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well at the highest radiation dose. This requires prior optimization for each cell line.

    • Allow cells to attach overnight.

  • Treatment:

    • Prepare dilutions of 8-bromocaffeine in complete medium. A concentration range based on the IC50 of caffeine (e.g., 0.5 - 5 mM) is a reasonable starting point.

    • Replace the medium in the wells with the 8-bromocaffeine-containing medium or control medium.

    • Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.

  • Irradiation:

    • Transport plates to the irradiator.

    • Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, wash the cells with PBS and replace the medium with fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the non-irradiated control group.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Determine the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF = 0.1). DER = (Dose of radiation alone) / (Dose of radiation + 8-bromocaffeine).

Assessment of DNA Damage: γ-H2AX Foci Formation

This immunofluorescence-based assay visualizes the phosphorylation of the histone variant H2AX (γ-H2AX), a marker for DNA double-strand breaks.

Materials:

  • Cancer cells grown on coverslips in 24-well plates

  • 8-bromocaffeine

  • Gamma irradiator

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat with 8-bromocaffeine for a specified time (e.g., 1-2 hours) before irradiation.

  • Irradiation:

    • Irradiate the cells with a defined dose (e.g., 2 Gy).

  • Post-Irradiation Incubation:

    • Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to assess foci formation and resolution.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the 8-bromocaffeine-treated group compared to the radiation-only group indicates inhibition of DNA repair.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) to assess the effect of 8-bromocaffeine on radiation-induced cell cycle arrest.

Materials:

  • Cancer cells cultured in 6-well plates

  • 8-bromocaffeine

  • Gamma irradiator

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Irradiation:

    • Culture and treat cells with 8-bromocaffeine and/or radiation as described in the previous protocols.

  • Cell Harvesting:

    • At various time points after irradiation (e.g., 6, 12, 24 hours), harvest the cells by trypsinization.

    • Collect the cells by centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

    • An abrogation of the G2/M arrest in the presence of 8-bromocaffeine following irradiation would be indicative of its radiosensitizing effect.

Conclusion

8-bromocaffeine presents a compelling candidate for further investigation as a radiosensitizer in cancer therapy. Based on the extensive research on its parent compound, caffeine, the likely mechanism of action involves the inhibition of the critical DNA damage response kinases, ATM and ATR. The protocols detailed in this application note provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of 8-bromocaffeine in various cancer models. Future studies should focus on determining the precise molecular targets of 8-bromocaffeine, its dose-response relationship in different cancer cell lines, and its potential for in vivo applications. Such research will be crucial in translating the potential of 8-bromocaffeine into improved therapeutic strategies for cancer patients.

References

Application Notes and Protocols for the Synthesis of 8-Substituted Caffeine Derivatives from 8-Bromocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of 8-substituted caffeine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The protocols focus on key modern synthetic methodologies starting from the readily accessible precursor, 8-bromocaffeine.

Introduction

Caffeine, a natural xanthine alkaloid, serves as a versatile scaffold for chemical modification. Substitution at the C8-position, in particular, has been shown to modulate its biological activity, leading to the development of potent and selective antagonists of adenosine receptors, phosphodiesterase (PDE) inhibitors, and compounds with other therapeutic potential. 8-Bromocaffeine is a key intermediate, enabling the introduction of a wide range of functionalities at this position through various cross-coupling and nucleophilic substitution reactions. This document outlines detailed experimental procedures for several of these transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings, as well as nucleophilic aromatic substitution with thiols.

Synthesis of the Starting Material: 8-Bromocaffeine

A reliable synthesis of 8-bromocaffeine is the essential first step for the subsequent derivatization.

Protocol 2.1: Bromination of Caffeine

This protocol describes the direct bromination of caffeine to yield 8-bromocaffeine.[1][2]

  • Reagents and Materials:

    • Caffeine

    • Glacial Acetic Acid

    • Bromine

    • Sodium Acetate

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add sodium acetate to the solution.

    • Slowly add bromine to the reaction mixture at room temperature.

    • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude 8-bromocaffeine from ethanol to obtain a white solid.

  • Expected Yield: 85-95%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C8-position of caffeine.

Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl and 8-Heteroarylcaffeine Derivatives

The Suzuki-Miyaura coupling enables the synthesis of 8-arylcaffeine derivatives by reacting 8-bromocaffeine with various aryl or heteroaryl boronic acids.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • 8-Bromocaffeine

    • Arylboronic acid (e.g., phenylboronic acid, p-tolylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-bromocaffeine, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

    • Add the degassed solvent and stir the mixture at 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

    • The filtrate is then concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 8-arylcaffeine derivative.

Table 1: Examples of 8-Aryl- and 8-Heteroarylcaffeine Derivatives Synthesized via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventYield (%)M.p. (°C)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene85228-230
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene82245-247
34-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane78233-235
4Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃DMF75250-252

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 8-Bromocaffeine Arylboronic acid Pd Catalyst Base setup Combine in Schlenk flask under inert atmosphere reagents->setup solvent Degassed Solvent solvent->setup heat Heat (80-110 °C) Stir (12-24 h) setup->heat Reaction Mixture filter Cool & Filter through Celite heat->filter Crude Product concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify product 8-Arylcaffeine Derivative purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of 8-bromocaffeine.

Buchwald-Hartwig Amination for the Synthesis of 8-Aminocaffeine Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between 8-bromocaffeine and a primary or secondary amine.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Reagents and Materials:

    • 8-Bromocaffeine

    • Amine (primary or secondary, e.g., piperidine, morpholine)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

    • Add 8-bromocaffeine and the amine (1.2-1.5 equivalents).

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by column chromatography to yield the 8-aminocaffeine derivative.

Table 2: Examples of 8-Aminocaffeine Derivatives Synthesized via Buchwald-Hartwig Amination

EntryAminePrecatalyst/LigandBaseSolventYield (%)M.p. (°C)
1PiperidinePd₂(dba)₃ / XantphosNaOtBuToluene88165-167
2MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane92218-220
3AnilinePd₂(dba)₃ / XantphosNaOtBuToluene75240-242
4BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Dioxane85198-200

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents 8-Bromocaffeine Amine Pd Precatalyst Ligand Base setup Combine in Schlenk tube reagents->setup solvent Anhydrous Solvent solvent->setup heat Heat (80-120 °C) Stir (12-24 h) setup->heat Reaction Mixture filter Dilute & Filter through Celite heat->filter Crude Product wash Wash with Water & Brine filter->wash purify Column Chromatography wash->purify product 8-Aminocaffeine Derivative purify->product

Caption: Workflow for the Buchwald-Hartwig amination of 8-bromocaffeine.

Sonogashira Coupling for the Synthesis of 8-Alkynylcaffeine Derivatives

The Sonogashira coupling provides a route to 8-alkynylcaffeine derivatives through the reaction of 8-bromocaffeine with terminal alkynes.

Protocol 3.3.1: General Procedure for Sonogashira Coupling

  • Reagents and Materials:

    • 8-Bromocaffeine

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a solution of 8-bromocaffeine in the chosen solvent, add the palladium catalyst, CuI, and the base.

    • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

    • Stir the reaction at room temperature to 60 °C for 3-12 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the 8-alkynylcaffeine derivative.

Table 3: Examples of 8-Alkynylcaffeine Derivatives Synthesized via Sonogashira Coupling

EntryAlkyneCatalystBaseSolventYield (%)M.p. (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF85215-217
21-HexynePd(PPh₃)₂Cl₂/CuIi-Pr₂NHDMF78155-157
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF90188-190
4EthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuIEt₃NTHF88190-192

Copper-Catalyzed Coupling and Substitution Reactions

Ullmann Condensation for the Synthesis of 8-Aryloxycaffeine Derivatives

The Ullmann condensation is a classic method for forming C-O bonds, allowing for the synthesis of 8-aryloxycaffeine derivatives from 8-bromocaffeine and phenols.[1][2]

Protocol 4.1.1: General Procedure for Ullmann Condensation

  • Reagents and Materials:

    • 8-Bromocaffeine

    • Phenol (or substituted phenol)

    • Copper catalyst (e.g., CuI, Cu powder)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., DMF, Pyridine)

  • Procedure:

    • In a round-bottom flask, combine 8-bromocaffeine, the phenol (1.1-1.5 equivalents), the copper catalyst (10-20 mol%), and the base (2-3 equivalents).

    • Add the solvent and heat the mixture to reflux (120-150 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or chloroform).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the 8-aryloxycaffeine derivative.

Table 4: Examples of 8-Aryloxycaffeine Derivatives Synthesized via Ullmann Condensation

EntryPhenolCatalystBaseSolventYield (%)M.p. (°C)
1PhenolCuIK₂CO₃DMF75205-207
24-MethylphenolCu powderCs₂CO₃Pyridine80221-223
34-MethoxyphenolCuIK₂CO₃DMF72212-214
44-ChlorophenolCu powderCs₂CO₃Pyridine78230-232
Nucleophilic Aromatic Substitution with Thiols

8-Bromocaffeine can undergo nucleophilic aromatic substitution with thiols to produce 8-(alkylthio)- or 8-(arylthio)caffeine derivatives.

Protocol 4.2.1: General Procedure for Thiolation

  • Reagents and Materials:

    • 8-Bromocaffeine

    • Thiol (e.g., thiophenol, benzyl mercaptan)

    • Base (e.g., K₂CO₃, NaH)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of the thiol in the solvent, add the base and stir for 15-30 minutes at room temperature to form the thiolate.

    • Add 8-bromocaffeine to the reaction mixture.

    • Heat the reaction to 60-100 °C for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture, pour into water, and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Table 5: Examples of 8-(Alkyl/Arylthio)caffeine Derivatives

EntryThiolBaseSolventYield (%)M.p. (°C)
1ThiophenolK₂CO₃DMF85198-200
2Benzyl mercaptanNaHDMF90176-178
3EthanethiolK₂CO₃DMSO82145-147
44-MethylthiophenolNaHDMF88210-212

Characterization Data

The synthesized 8-substituted caffeine derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Table 6: Representative ¹H and ¹³C NMR Data for 8-Substituted Caffeine Derivatives (in CDCl₃, δ in ppm)

DerivativeN1-CH₃N3-CH₃N7-CH₃C8-Substituent ProtonsC2, C4, C5, C6, C8C8-Substituent Carbons
8-Phenylcaffeine 3.42 (s, 3H)3.60 (s, 3H)4.01 (s, 3H)7.45-7.55 (m, 3H), 7.80-7.85 (m, 2H)155.4, 151.7, 148.5, 141.2, 107.5131.0, 130.5, 129.0, 128.8
8-Morpholinocaffeine 3.38 (s, 3H)3.55 (s, 3H)3.95 (s, 3H)3.85 (t, 4H), 3.25 (t, 4H)155.8, 152.0, 150.1, 141.0, 107.067.0, 50.5
8-Phenoxycaffeine 3.40 (s, 3H)3.58 (s, 3H)3.98 (s, 3H)7.10-7.45 (m, 5H)155.6, 151.8, 149.0, 141.1, 107.2156.5, 129.8, 124.5, 120.0

Signaling Pathways and Logical Relationships

The diverse biological activities of 8-substituted caffeine derivatives stem from their ability to interact with various cellular targets. For example, as adenosine receptor antagonists, they can modulate downstream signaling pathways.

Signaling Pathway of Adenosine Receptor Antagonism by 8-Substituted Caffeines

Adenosine_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling adenosine Adenosine receptor Adenosine Receptor (e.g., A₂A) adenosine->receptor Agonist g_protein G Protein Activation receptor->g_protein caffeine_deriv 8-Substituted Caffeine Derivative caffeine_deriv->receptor Antagonist ac Adenylate Cyclase (AC) g_protein->ac Stimulates (Gs) or Inhibits (Gi) camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response pka->cellular_response

Caption: Antagonism of adenosine receptors by 8-substituted caffeine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Bromocaffeine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-bromocaffeine in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is 8-bromocaffeine and what is its primary use in in vitro studies?

8-bromocaffeine is a derivative of caffeine, belonging to the xanthine class of compounds. It is often used as a starting material or intermediate in the synthesis of other biologically active molecules.[1] In research, it is also investigated for its potential as a radiosensitizer, a substance that makes tumor cells more susceptible to radiation therapy.[1]

Q2: What is the mechanism of action of 8-bromocaffeine?

While specific studies on 8-bromocaffeine are limited, its mechanism of action is presumed to be similar to other xanthine derivatives like caffeine. The primary mechanisms include:

  • Adenosine Receptor Antagonism: Xanthines are known to block adenosine receptors (A1 and A2A), which can influence various cellular processes, including cell proliferation and apoptosis.

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, 8-bromocaffeine may increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous signaling pathways.

Q3: What is a recommended starting concentration for 8-bromocaffeine in in vitro experiments?

Q4: How soluble is 8-bromocaffeine and in what solvents?

8-bromocaffeine is a white solid.[1] Like many xanthine derivatives, it is expected to have limited solubility in water but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final desired concentrations in the cell culture medium. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: I am not observing any effect of 8-bromocaffeine on my cells.

  • Question: Could the concentration be too low? Answer: Yes, it is possible the concentration of 8-bromocaffeine is not high enough to elicit a response in your specific cell line. We recommend performing a dose-response experiment with a wider range of concentrations. Consider testing up to 1 mM, as some caffeine-related effects are seen at higher concentrations.

  • Question: Is the compound degrading? Answer: Ensure that the 8-bromocaffeine stock solution is stored properly, typically at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in culture medium for each experiment.

  • Question: Is my cell line resistant? Answer: Different cell lines can have varying sensitivities to chemical compounds. It is possible your cell line is not responsive to the specific pathways targeted by 8-bromocaffeine. Consider testing on a different, well-characterized cell line to confirm the compound's activity.

Issue 2: I am observing high levels of cell death, even at low concentrations.

  • Question: Could my cells be particularly sensitive to 8-bromocaffeine? Answer: Yes, some cell lines may be highly sensitive. It is important to perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the IC50 value for your specific cells. This will help you identify a non-toxic working concentration range for your experiments.

  • Question: Is the solvent causing toxicity? Answer: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below the cytotoxic threshold for your cell line (usually less than 0.5%). Always include a vehicle control (medium with the same concentration of solvent used to dissolve the 8-bromocaffeine) in your experiments to account for any solvent effects.

Issue 3: My results are not reproducible.

  • Question: Are my experimental conditions consistent? Answer: Inconsistent results can arise from variations in cell seeding density, incubation times, and reagent preparation. Standardize your protocols and ensure all steps are performed consistently across experiments.

  • Question: Is there an issue with my cell culture? Answer: Ensure your cells are healthy, within a low passage number, and free from contamination. Mycoplasma contamination, in particular, can significantly alter cellular responses.

Experimental Protocols

Determining the Optimal Concentration of 8-Bromocaffeine using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of 8-bromocaffeine on a chosen cell line and to identify a suitable concentration range for further in vitro studies.

Materials:

  • 8-bromocaffeine

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of 8-Bromocaffeine Dilutions:

    • Prepare a 100 mM stock solution of 8-bromocaffeine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 8-bromocaffeine dilutions to the respective wells in triplicate.

    • Include wells with untreated cells (medium only) and vehicle control cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the 8-bromocaffeine concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Inferred Starting Concentrations for In Vitro Studies with 8-Bromocaffeine

ParameterRecommended RangeRationale
Initial Screening Concentration 0.1 µM - 100 µMBased on the activity of other xanthine derivatives and to establish a broad dose-response.
Follow-up Concentration Range Centered around the estimated IC50To refine the dose-response curve and determine a precise IC50.
Non-toxic Concentration for Mechanistic Studies < IC10 (concentration causing 10% inhibition)To study cellular effects without inducing significant cell death.
Solvent (DMSO) Concentration ≤ 0.5%To minimize solvent-induced cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells prepare_drug Prepare 8-Bromocaffeine Dilutions prepare_drug->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the optimal concentration of 8-bromocaffeine.

adenosine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adenosine_receptor Adenosine Receptor (A1/A2A) ac Adenylyl Cyclase adenosine_receptor->ac Inhibits/Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream bromocaffeine 8-Bromocaffeine bromocaffeine->adenosine_receptor Blocks adenosine Adenosine adenosine->adenosine_receptor Activates

Caption: Potential antagonism of adenosine receptors by 8-bromocaffeine.

pde_pathway cluster_cytoplasm Cytoplasm atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp Converts to pde Phosphodiesterase (PDE) camp->pde pka PKA camp->pka Activates amp AMP pde->amp Degrades to cellular_response Cellular Response pka->cellular_response bromocaffeine 8-Bromocaffeine bromocaffeine->pde Inhibits

References

common pitfalls in handling 8-bromocaffeine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-bromocaffeine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory experiments involving 8-bromocaffeine.

Section 1: Synthesis of 8-Bromocaffeine

This section covers common questions and issues related to the synthesis of 8-bromocaffeine.

FAQs

Q1: What are the most common methods for synthesizing 8-bromocaffeine?

A1: The most frequently used methods for synthesizing 8-bromocaffeine involve the electrophilic aromatic substitution on caffeine. The primary methods include:

  • Direct Bromination with Elemental Bromine: This classical approach uses elemental bromine in a solvent like glacial acetic acid, with sodium acetate added to neutralize the hydrogen bromide (HBr) byproduct.[1][2]

  • N-Bromosuccinimide (NBS) Method: A safer alternative that utilizes NBS as the brominating agent, often in a biphasic system of dichloromethane (DCM) and water.[1] This method is reported to produce high-purity 8-bromocaffeine with quantitative yields (>99%).[1]

  • In Situ Bromine Generation: This approach avoids handling elemental bromine directly by generating it within the reaction mixture. A common method is the oxidation of sodium bromide with hydrogen peroxide in an aqueous solution of caffeine.[2]

Q2: I am getting a low yield in my 8-bromocaffeine synthesis. What are the possible causes and how can I improve it?

A2: Low yields in 8-bromocaffeine synthesis can stem from several factors. Refer to the troubleshooting guide below to identify and resolve the issue.

Troubleshooting Low Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for the recommended duration (typically 2-4 hours for most methods).[1] Extending the time may not always improve the yield and could lead to side products.[1] - Temperature Control: Maintain the optimal reaction temperature. For the classical bromine method, this is typically between 50-65°C.[1] Lower temperatures result in slow reaction rates, while higher temperatures can promote side reactions.[1]
Loss of Product During Workup - Precipitation: If isolating the product by precipitation in water, ensure the solution is sufficiently cold to minimize the solubility of 8-bromocaffeine. - Extraction: If using solvent extraction, perform multiple extractions with an appropriate solvent (e.g., dichloromethane) to ensure complete recovery from the aqueous layer.
Suboptimal Reagent Stoichiometry - Brominating Agent: Ensure the correct molar ratio of the brominating agent to caffeine is used. An excess may be required to drive the reaction to completion, but a large excess can lead to byproducts. - Acid Scavenger: In the classical method, ensure sufficient sodium acetate is present to neutralize the HBr formed, which drives the reaction forward.[1][2]
Degradation of Product - Excessive Heat: Avoid unnecessarily high temperatures during the reaction or workup, which could lead to degradation. - Extended Reaction Times: As mentioned, prolonged reaction times may lead to the formation of side products and reduce the yield of the desired product.[1]

Diagram: Troubleshooting Workflow for Low Yield in 8-Bromocaffeine Synthesis

low_yield_troubleshooting start Low Yield of 8-Bromocaffeine check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup Procedure start->check_workup check_reagents Verify Reagent Stoichiometry start->check_reagents temp Was Temperature Optimal (50-65°C)? check_reaction->temp precipitation Was Precipitation/Extraction Efficient? check_workup->precipitation scavenger Was Acid Scavenger Used Correctly? check_reagents->scavenger time Was Reaction Time Sufficient (2-4h)? temp->time Yes adjust_temp Adjust Temperature temp->adjust_temp No adjust_time Optimize Reaction Time time->adjust_time No end Yield Improved time->end Yes improve_workup Improve Workup (e.g., colder precipitation, more extractions) precipitation->improve_workup No precipitation->end Yes adjust_reagents Adjust Reagent Ratios scavenger->adjust_reagents No scavenger->end Yes adjust_temp->end adjust_time->end improve_workup->end adjust_reagents->end

Caption: Troubleshooting decision tree for low yield.

Section 2: Purification

This section addresses common issues related to the purification of 8-bromocaffeine.

FAQs

Q1: My synthesized 8-bromocaffeine is impure. What are the likely impurities and how can I remove them?

A1: The most common impurity is unreacted caffeine. Other potential impurities include di-brominated caffeine and other side products, depending on the reaction conditions. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization of 8-Bromocaffeine

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of 8-bromocaffeine.[1] A mixture of water and ethanol can also be used.

  • Dissolution: Place the crude 8-bromocaffeine in a flask and add a minimal amount of hot ethanol. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The 8-bromocaffeine will precipitate as it is less soluble in the cold solvent. Further cooling in an ice bath can maximize the recovery of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purified product should be a white solid.[2]

Section 3: Handling and Storage

This section provides guidance on the safe handling and appropriate storage of 8-bromocaffeine.

FAQs

Q1: What are the safety precautions I should take when handling 8-bromocaffeine?

A1: 8-Bromocaffeine is harmful if swallowed (Acute Toxicity 4, Oral) and carries the GHS07 pictogram (exclamation mark) with the signal word "Warning".[3][4] When handling 8-bromocaffeine, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[5]

Q2: How should I store 8-bromocaffeine?

Section 4: Analytical Characterization

This section provides information on methods to verify the purity and identity of 8-bromocaffeine.

FAQs

Q1: How can I check the purity of my 8-bromocaffeine sample?

A1: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of 8-bromocaffeine. The identity and structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: HPLC Analysis of 8-Bromocaffeine

The following table outlines a general HPLC method that can be adapted for the analysis of 8-bromocaffeine, based on methods for caffeine and its derivatives.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water is a common mobile phase for related compounds. The exact ratio may need to be optimized.
Detection UV detector at approximately 273-280 nm.
Flow Rate Typically around 1.0 mL/min.
Sample Preparation Dissolve a small, accurately weighed amount of the 8-bromocaffeine sample in the mobile phase or a suitable solvent to a known concentration.

Diagram: Workflow for Synthesis and Purity Analysis of 8-Bromocaffeine

synthesis_workflow start Start: Caffeine synthesis Synthesis (e.g., with NBS) start->synthesis workup Workup (Precipitation/Extraction) synthesis->workup crude_product Crude 8-Bromocaffeine workup->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure 8-Bromocaffeine purification->pure_product analysis Purity & Identity Check pure_product->analysis hplc HPLC analysis->hplc nmr NMR analysis->nmr

Caption: General workflow from synthesis to analysis.

Section 5: Data and Diagrams

This section provides summarized quantitative data and a logical diagram for selecting a synthesis method.

Quantitative Data Summary

Property Value Source
Molecular Formula C₈H₉BrN₄O₂[2][4]
Molecular Weight 273.09 g/mol [2][4]
Appearance White solid[2]
Melting Point 206-210 °C[2][4]
Yield (Classical Method) 70-85%[1]
Yield (NBS Method) >99% (quantitative)[1]

Diagram: Selecting a Synthesis Method for 8-Bromocaffeine

synthesis_choice start Choose Synthesis Method safety Is handling elemental bromine a concern? start->safety yield_purity Is highest yield and purity critical? safety->yield_purity Yes (Avoid Br₂) classical Classical Method: Bromine in Acetic Acid safety->classical No in_situ In Situ Generation: NaBr + H₂O₂ yield_purity->in_situ No (Good alternative) nbs NBS Method: N-Bromosuccinimide yield_purity->nbs Yes

References

Technical Support Center: Synthesis and Purification of 8-Bromocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 8-bromocaffeine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 8-bromocaffeine.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction.- Ensure accurate measurement of all reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present.
Degradation of reagents.- Use fresh N-Bromosuccinimide (NBS) or generate bromine in situ. - Ensure solvents are anhydrous where required.
Incorrect reaction temperature.- Maintain the recommended temperature for the chosen synthetic method. For instance, bromination with bromine in glacial acetic acid is often performed at controlled temperatures.[1]
Product is a Brownish or Yellowish Powder Instead of White Presence of unreacted bromine.- Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to quench excess bromine.
Formation of colored impurities.- Recrystallize the crude product from a suitable solvent such as ethanol.[2] - Perform column chromatography for higher purity.
Low Yield After Recrystallization Product is too soluble in the recrystallization solvent.- Cool the recrystallization mixture in an ice bath to maximize crystal precipitation. - Use a minimal amount of hot solvent to dissolve the crude product.
Premature crystallization during hot filtration.- Preheat the funnel and filter paper. - Use a stemless funnel to prevent clogging.
Multiple Spots on TLC After Purification Incomplete removal of starting material or byproducts.- Repeat the recrystallization process. - If recrystallization is ineffective, purify by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Melting Point of the Product is Low and/or Broad Presence of impurities.- A lower and broader melting point range is indicative of impurities. The reported melting point of 8-bromocaffeine is 206 °C.[3] - Further purify the product using the methods described above.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 8-bromocaffeine?

A1: The most common methods for synthesizing 8-bromocaffeine involve the electrophilic aromatic substitution of caffeine. Key methods include:

  • Direct Bromination: Using elemental bromine in a solvent like glacial acetic acid, often with an acid scavenger such as sodium acetate.[1][3]

  • In Situ Bromine Generation: This safer alternative involves the oxidation of a bromide salt (e.g., sodium bromide or hydrobromic acid) with an oxidizing agent like hydrogen peroxide in the presence of caffeine.[1][3][4]

  • Using N-Bromosuccinimide (NBS): NBS is a stable and selective brominating agent, often used in a biphasic system like dichloromethane and water, which can lead to high yields and purity.[1][5]

Q2: How can I monitor the progress of my 8-bromocaffeine synthesis?

A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress.[1][5] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (caffeine). The disappearance of the caffeine spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

Q3: What is the best way to purify crude 8-bromocaffeine?

A3: Recrystallization is a common and effective method for purifying crude 8-bromocaffeine. Ethanol is a frequently used solvent for this purpose.[2][4] For higher purity, column chromatography on silica gel can be employed.[5]

Q4: What are the expected yield and purity for 8-bromocaffeine synthesis?

A4: The yield and purity can vary depending on the synthetic method used.

Synthetic Method Reported Yield Reported Purity Reference
Direct Bromination (Br₂ in Acetic Acid)~85%Not specified[3]
In Situ Bromination (HBr/H₂O₂)Not specifiedNot specified[4]
N-Bromosuccinimide (NBS) in DCM/WaterQuantitative (>99%)High Purity[1][5]

Q5: What are the key safety precautions to take during the synthesis of 8-bromocaffeine?

A5:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Synthesis of 8-Bromocaffeine using N-Bromosuccinimide (NBS)

This protocol is adapted from literature procedures that report high yields and purity.[1][5]

Materials:

  • Caffeine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium thiosulfate solution (10% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve caffeine in a 1:1 (v/v) mixture of dichloromethane (DCM) and water.

  • With vigorous stirring at room temperature, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete (disappearance of the caffeine spot on TLC), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench any remaining bromine) and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 8-bromocaffeine.

Purification of 8-Bromocaffeine by Recrystallization

Materials:

  • Crude 8-bromocaffeine

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 8-bromocaffeine in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified 8-bromocaffeine in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Caffeine + NBS in DCM/Water reaction Stir at RT (2-4 hours) start->reaction 1.1 eq NBS workup Workup (Separation, Washing) reaction->workup TLC Monitoring crude Crude 8-Bromocaffeine workup->crude recrystallize Recrystallization (Hot Ethanol) crude->recrystallize filter_dry Filtration & Drying recrystallize->filter_dry pure_product Pure 8-Bromocaffeine filter_dry->pure_product analysis Purity & Identity (TLC, MP, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of 8-bromocaffeine.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Product Loss During Workup/Purification low_yield->cause2 cause3 Degraded Reagents low_yield->cause3 solution1a Extend Reaction Time cause1->solution1a solution1b Monitor with TLC cause1->solution1b solution2a Optimize Recrystallization (min. solvent, cool) cause2->solution2a solution2b Careful Transfers cause2->solution2b solution3 Use Fresh Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

addressing solubility problems of 8-bromocaffeine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 8-bromocaffeine in experimental assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 8-bromocaffeine and what are its common applications in research?

8-bromocaffeine is a derivative of caffeine belonging to the xanthine class of compounds. It is a white, odorless solid with a melting point of approximately 206-210°C.[1][2][3] In research, it is primarily used as:

  • An adenosine receptor antagonist: It blocks the action of adenosine receptors, which are involved in various physiological processes. This makes it a valuable tool for studying the roles of these receptors in cellular signaling.

  • A radiosensitizer: It can enhance the sensitivity of tumor cells to radiation therapy, a property being investigated in cancer research.[1]

Q2: I am having trouble dissolving 8-bromocaffeine in my aqueous assay buffer. What are the common reasons for this?

8-bromocaffeine, like many xanthine derivatives, has poor water solubility.[4] Several factors can contribute to dissolution problems:

  • Low intrinsic solubility: The chemical structure of 8-bromocaffeine limits its ability to dissolve in water.

  • pH of the solution: The pH of your buffer can significantly impact the solubility of 8-bromocaffeine.

  • Temperature: Dissolution can be temperature-dependent.

  • Precipitation upon dilution: A common issue is the compound precipitating out of solution when a concentrated stock (e.g., in DMSO) is diluted into an aqueous buffer.

Q3: What are the recommended solvents for preparing a stock solution of 8-bromocaffeine?

For initial solubilization, organic solvents are recommended.

  • Dimethyl sulfoxide (DMSO): This is a common choice for creating highly concentrated stock solutions of poorly soluble compounds.

  • Ethanol: Can also be used, but may have lower solvating power for 8-bromocaffeine compared to DMSO.

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be serially diluted into your final assay buffer.

Q4: My 8-bromocaffeine precipitates when I dilute my DMSO stock into my cell culture medium or assay buffer. How can I prevent this?

This is a frequent challenge. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of 8-bromocaffeine in your assay to a level below its solubility limit in the aqueous buffer.

  • Optimize the dilution method:

    • Add the stock solution to the buffer while vortexing or stirring to ensure rapid and even dispersion.

    • Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a buffer that contains a lower percentage of the organic solvent.

  • Use a co-solvent: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol in your final assay buffer can sometimes improve solubility. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.

  • Adjust the pH: The solubility of xanthine derivatives can be pH-dependent. Experiment with slight adjustments to the pH of your buffer, if your assay permits, to see if it improves solubility.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help dissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds or assays.

Solubility Data

The following table summarizes the available solubility information for 8-bromocaffeine and related xanthines. Please note that exact quantitative data for 8-bromocaffeine is limited in the public domain, and these values should be used as a general guide. It is always recommended to perform your own solubility tests for your specific experimental conditions.

CompoundSolventReported SolubilityNotes
8-Bromocaffeine WaterPoorly soluble[4]
DMSOSolubleA common solvent for stock solutions.
EthanolSolubleMay require warming.
Caffeine WaterSoluble up to 100 mM
DMSOSoluble up to 50 mM
Xanthine Water~1 g / 14.5 L at 16°C[5]
DMSO (warmed)~1 mg/mL
PBS (pH 7.2, warmed)~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of 8-Bromocaffeine Working Solutions

This protocol provides a general procedure for preparing a working solution of 8-bromocaffeine for in vitro assays.

Workflow for Preparing 8-Bromocaffeine Working Solutions

G A Weigh 8-bromocaffeine powder B Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM) A->B C Vortex or sonicate until fully dissolved B->C D Perform serial dilutions in assay buffer C->D E Final working solution (e.g., 10-100 µM) D->E

Caption: A stepwise workflow for the preparation of 8-bromocaffeine working solutions for use in assays.

Materials:

  • 8-Bromocaffeine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Your final assay buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of 8-bromocaffeine powder.

    • Dissolve the powder in 100% DMSO to achieve a high concentration (e.g., 50 mM). It is easier to dissolve the compound in a small volume of pure organic solvent first.

    • Vortex thoroughly. If necessary, gently warm the solution or use a sonicator to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into your final assay buffer to reach the desired working concentration.

    • Crucially, add the 8-bromocaffeine stock solution to the assay buffer while vortexing to minimize precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.

    • Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.

Protocol 2: Adenosine A1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays and can be used to assess the binding of 8-bromocaffeine to the adenosine A1 receptor.

Workflow for Adenosine A1 Receptor Binding Assay

G A Prepare cell membranes expressing Adenosine A1 Receptor B Incubate membranes with [3H]-DPCPX (radioligand) and varying concentrations of 8-bromocaffeine A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 and Ki values for 8-bromocaffeine D->E

Caption: An overview of the experimental workflow for an adenosine A1 receptor binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the human adenosine A1 receptor.

  • [³H]-DPCPX (a radiolabeled adenosine A1 receptor antagonist).

  • 8-bromocaffeine working solutions at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • 8-bromocaffeine working solution or vehicle control.

      • [³H]-DPCPX at a final concentration close to its Kd.

      • Cell membranes (typically 10-50 µg of protein per well).

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled antagonist, e.g., 10 µM theophylline).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 8-bromocaffeine.

    • Determine the IC₅₀ value (the concentration of 8-bromocaffeine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

Adenosine A1 Receptor Signaling Pathway

8-bromocaffeine acts as an antagonist at the adenosine A1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor Gi Gi Protein (α, β, γ subunits) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Adenosine Adenosine Adenosine->A1R Activates Bromocaffeine 8-Bromocaffeine Bromocaffeine->A1R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: The signaling pathway of the adenosine A1 receptor and the inhibitory action of 8-bromocaffeine.

Pathway Description:

  • Activation: Under normal conditions, adenosine binds to and activates the adenosine A1 receptor.

  • G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The activated Gi α-subunit dissociates and inhibits the enzyme adenylyl cyclase.[6][7][8][9][10]

  • Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Downstream Effects: Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA) and subsequent changes in the phosphorylation of downstream target proteins, leading to a modified cellular response.

  • Antagonism by 8-Bromocaffeine: 8-bromocaffeine competes with adenosine for binding to the A1 receptor, thereby preventing its activation and blocking the entire downstream signaling cascade.

References

minimizing byproducts in the bromination of caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the bromination of caffeine to synthesize 8-bromocaffeine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 8-bromocaffeine.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the correct stoichiometry of reactants. An excess of the brominating agent may be necessary. - Verify the reaction temperature. Some methods require heating to proceed at an optimal rate. - Check the purity of the starting caffeine. Impurities can interfere with the reaction.
Decomposition of the product.- Avoid excessive heating or prolonged reaction times, which can lead to degradation of 8-bromocaffeine.
Loss of product during workup.- Ensure complete precipitation of the product if the workup involves crystallization. - Use appropriate solvents for extraction and washing to minimize product loss.
Presence of Unreacted Caffeine in the Final Product Insufficient brominating agent.- Increase the molar ratio of the brominating agent to caffeine.
Short reaction time.- Extend the reaction time to allow for complete conversion of caffeine. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient purification.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol, water, or a mixture) to separate 8-bromocaffeine from the more soluble caffeine.[1]
Formation of Over-brominated Byproducts (e.g., Dibromocaffeine) Excess brominating agent.- Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.05-1.1 equivalents).
High reaction temperature.- Perform the reaction at a lower temperature to improve selectivity for mono-bromination.
Use of a highly reactive brominating agent.- Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine, as it can offer better control and higher yields of the mono-brominated product.[2]
Product is Colored (Yellow or Brown) Presence of residual bromine.- Wash the crude product with a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to quench any unreacted bromine.
Formation of colored impurities.- Purify the product by recrystallization or column chromatography to remove colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the bromination of caffeine?

A1: The most common byproducts are unreacted caffeine and over-brominated species, such as 5,8-dibromocaffeine. The formation of these byproducts is highly dependent on the reaction conditions.

Q2: Which brominating agent is best for minimizing byproducts?

A2: N-bromosuccinimide (NBS) is often preferred over elemental bromine for the bromination of caffeine.[2] NBS is a milder and more selective brominating agent, which can lead to higher yields of 8-bromocaffeine with minimal formation of over-brominated byproducts.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside standards of caffeine and 8-bromocaffeine, you can visualize the consumption of the starting material and the formation of the product.

Q4: What is the best method for purifying crude 8-bromocaffeine?

A4: Recrystallization is a common and effective method for purifying 8-bromocaffeine.[1] Suitable solvents include ethanol, water, or mixtures of solvents like ethanol-water. The choice of solvent depends on the impurities present. 8-bromocaffeine is generally less soluble in water than caffeine, which can be exploited for separation.[4]

Q5: How can I confirm the identity and purity of my 8-bromocaffeine product?

A5: The identity and purity of the product can be confirmed using several analytical techniques:

  • Melting Point: Pure 8-bromocaffeine has a distinct melting point of around 206 °C.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the molecule and identify impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and quantify any byproducts.[8]

Experimental Protocols

Protocol 1: Bromination of Caffeine using Bromine in Acetic Acid

This method is a traditional approach for the synthesis of 8-bromocaffeine.[5]

Materials:

  • Caffeine

  • Glacial Acetic Acid

  • Bromine

  • Sodium Acetate

  • Sodium Thiosulfate solution (10% w/v)

  • Distilled Water

  • Ethanol

Procedure:

  • Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium acetate to the solution.

  • Slowly add a solution of bromine in glacial acetic acid to the caffeine solution at room temperature with constant stirring.

  • Continue stirring for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Add 10% sodium thiosulfate solution to quench any excess bromine until the orange color disappears.

  • Filter the precipitated crude 8-bromocaffeine and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine.

Protocol 2: Bromination of Caffeine using N-Bromosuccinimide (NBS)

This method often provides higher yields and fewer byproducts.[2]

Materials:

  • Caffeine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Suspend caffeine in a 1:1 (v/v) mixture of dichloromethane and water in a round-bottom flask with a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 equivalents) to the suspension.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with a 10% sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 8-bromocaffeine.

Visualizations

Bromination_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Caffeine Caffeine TransitionState Wheland Intermediate (Arenium Ion) Caffeine->TransitionState + Br+ Br2 Br-Br Product 8-Bromocaffeine TransitionState->Product - H+ HBr HBr

Caption: Electrophilic Aromatic Substitution Mechanism for Caffeine Bromination.

Experimental_Workflow Start Start: Caffeine Reaction Bromination Reaction (e.g., with NBS in DCM/Water) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis (MP, NMR, HPLC) Purification->Analysis End End: Pure 8-Bromocaffeine Analysis->End

Caption: General Experimental Workflow for 8-Bromocaffeine Synthesis.

Troubleshooting_Tree Start Low Yield of 8-Bromocaffeine? Check_Reaction Incomplete Reaction? Start->Check_Reaction Yes Success Problem Resolved Start->Success No Check_Workup Product Loss during Workup? Check_Reaction->Check_Workup No Solution_Stoichiometry Adjust Stoichiometry & Reaction Time/Temp Check_Reaction->Solution_Stoichiometry Yes Check_Purity Impure Starting Material? Check_Workup->Check_Purity No Solution_Workup Optimize Workup & Purification Check_Workup->Solution_Workup Yes Solution_Purity Use Pure Caffeine Check_Purity->Solution_Purity Yes Check_Purity->Success No Solution_Stoichiometry->Success Solution_Workup->Success Solution_Purity->Success

Caption: Troubleshooting Decision Tree for Low Product Yield.

References

temperature control for maximizing 8-bromocaffeine yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromocaffeine. The focus is on temperature control to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 8-bromocaffeine, and what are the reported yields?

A1: The two most prevalent methods for the synthesis of 8-bromocaffeine are direct bromination with elemental bromine and bromination using N-bromosuccinimide (NBS).

  • Direct Bromination: This method involves the electrophilic aromatic substitution of caffeine with bromine (Br₂) in a solvent like glacial acetic acid. Sodium acetate is often added as an acid scavenger to neutralize the hydrogen bromide (HBr) byproduct. Reported yields for this method are typically around 85%.[1]

  • N-Bromosuccinimide (NBS) Bromination: This approach utilizes NBS as the brominating agent, often in a biphasic system such as dichloromethane (DCM) and water. This method is reported to be highly efficient, with yields reaching over 99% under optimized conditions at room temperature.

Q2: What is the optimal temperature for the synthesis of 8-bromocaffeine?

A2: The optimal temperature depends on the chosen synthetic route.

  • For the NBS method , the reaction is typically performed at room temperature , which has been shown to produce near-quantitative yields.

  • For the direct bromination with Br₂ in acetic acid , the reaction is often conducted under "controlled temperature conditions." While specific quantitative data on the impact of various temperatures on yield is limited in publicly available literature, maintaining a consistent and moderate temperature is crucial to minimize side reactions.

  • In some reported experiments using in-situ generation of bromine with HBr and H₂O₂, a temperature of 50°C has been utilized.

Q3: What is the melting point and thermal stability of caffeine and 8-bromocaffeine?

Troubleshooting Guide

Issue 1: Low Yield of 8-Bromocaffeine

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Inadequate Temperature: For reactions requiring heating, ensure the target temperature is reached and maintained consistently. For room temperature reactions, be mindful of significant fluctuations in ambient temperature.
Suboptimal Reagent Stoichiometry - Incorrect Molar Ratios: Carefully check the molar ratios of caffeine to the brominating agent. An excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess can lead to side products.
Loss of Product During Workup - Precipitation Issues: 8-bromocaffeine is less soluble in water than caffeine. Ensure the reaction mixture is sufficiently cooled to allow for complete precipitation before filtration.- Washing Steps: Use cold solvents for washing the precipitate to minimize product loss.

Issue 2: Formation of Impurities and Colored Byproducts

Potential Cause Troubleshooting Suggestion
Side Reactions at Elevated Temperatures - Overheating: Avoid excessive heating, as it can promote the formation of undesired byproducts. If using the bromine/acetic acid method, consider dropwise addition of bromine while monitoring the internal temperature.- Murexide Test-like Coloration: The appearance of a purple color upon basification during workup (especially when using NBS in acetic acid at elevated temperatures) could indicate the formation of murexide-like products due to the degradation of the purine ring. This suggests that the combination of solvent and temperature may not be optimal. Consider switching to the milder NBS/DCM-water system at room temperature.
Presence of Unreacted Caffeine - Incomplete Bromination: This can be due to insufficient brominating agent or reaction time. Use TLC to confirm the absence of starting material before workup.- Purification: Recrystallization is an effective method for removing unreacted caffeine.
Di-brominated Products - Excess Brominating Agent: While less common at the C8 position, using a large excess of the brominating agent could potentially lead to further reactions. Control the stoichiometry carefully.

Data Summary

Table 1: Comparison of Common 8-Bromocaffeine Synthesis Methods

Synthesis MethodBrominating AgentSolventTypical TemperatureReported Yield
Direct BrominationBromine (Br₂)Glacial Acetic AcidControlled/Not specified~85%[1]
NBS BrominationN-BromosuccinimideDichloromethane/WaterRoom Temperature>99%
In-situ Bromine GenerationHBr / H₂O₂Water50°C (in one reported case)Not consistently reported

Experimental Protocols

Method 1: Synthesis of 8-Bromocaffeine using N-Bromosuccinimide (NBS)

This protocol is based on the high-yield method reported in the literature.

  • Dissolve Caffeine: In a round-bottom flask, dissolve caffeine in a 1:1 (v/v) mixture of dichloromethane (DCM) and water.

  • Add NBS: To the stirred solution, add N-bromosuccinimide (NBS) in a 1.1:1 molar ratio to caffeine.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Separate the organic layer. Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the 8-bromocaffeine product.

Method 2: Synthesis of 8-Bromocaffeine using Bromine in Acetic Acid

This is a traditional method for the synthesis of 8-bromocaffeine.

  • Dissolve Caffeine: In a three-necked flask equipped with a dropping funnel and a condenser, dissolve caffeine in glacial acetic acid.

  • Add Sodium Acetate: Add sodium acetate (as an acid scavenger) to the solution.

  • Add Bromine: While stirring the solution, add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature of the reaction mixture by using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitor by TLC).

  • Precipitation: Cool the reaction mixture in an ice bath to precipitate the 8-bromocaffeine.

  • Isolation: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, if necessary.

Visualizations

experimental_workflow_NBS Workflow for 8-Bromocaffeine Synthesis via NBS cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Caffeine in DCM/Water add_nbs Add NBS dissolve->add_nbs stir Stir at Room Temperature (2-4h) add_nbs->stir separate Separate Organic Layer stir->separate wash Wash with Na₂S₂O₃ and Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product 8-Bromocaffeine evaporate->product

Caption: Workflow for 8-Bromocaffeine Synthesis via NBS

experimental_workflow_Br2 Workflow for 8-Bromocaffeine Synthesis via Br₂/Acetic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Caffeine & NaOAc in Acetic Acid add_br2 Dropwise Addition of Br₂ in Acetic Acid dissolve->add_br2 stir Stir at Controlled Temperature add_br2->stir cool Cool in Ice Bath stir->cool filter Filter Precipitate cool->filter wash Wash with Cold Water & Ethanol filter->wash recrystallize Recrystallize (optional) wash->recrystallize product 8-Bromocaffeine recrystallize->product

Caption: Workflow for 8-Bromocaffeine Synthesis via Br₂/Acetic Acid

References

reaction time optimization for 8-bromocaffeine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-bromocaffeine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 8-bromocaffeine?

The most prevalent method is the direct bromination of caffeine using elemental bromine in a solvent like glacial acetic acid. To neutralize the hydrogen bromide (HBr) byproduct and drive the reaction to completion, an acid scavenger such as sodium acetate is often added.[1][2] Alternative methods include the in-situ generation of bromine from sodium bromide and an oxidizing agent like hydrogen peroxide.[1]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable mobile phase, such as 95% ethyl acetate and 5% acetic acid, can be used to separate the more polar caffeine from the less polar 8-bromocaffeine product. The disappearance of the caffeine spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the typical yields for 8-bromocaffeine synthesis?

Reported yields for the synthesis of 8-bromocaffeine can vary depending on the specific protocol and reagents used. Yields are often in the range of 85% to 96%.[3]

Q4: How is the crude 8-bromocaffeine typically purified?

The most common method for purifying crude 8-bromocaffeine is recrystallization from ethanol.[3] The product is generally insoluble in water and acetone, a property that can be used to distinguish it from the starting material, caffeine, which is soluble in hot water.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 8-bromocaffeine.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: The bromine or other brominating agent may have degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. 3. Inadequate Acid Scavenging: The HBr byproduct can inhibit the reaction if not effectively neutralized.1. Use fresh, properly stored brominating agents. 2. Increase the reaction time or temperature. Monitor the reaction by TLC to determine the optimal endpoint. For instance, some protocols suggest reacting overnight at 50°C. 3. Ensure an adequate amount of a suitable acid scavenger, like sodium acetate, is used.
Formation of Multiple Products (Impure Sample) 1. Over-bromination: Using a large excess of the brominating agent or prolonged reaction times can lead to the formation of di-brominated or other side products. 2. Side Reactions: Depending on the reaction conditions, other parts of the caffeine molecule could potentially react.1. Use a controlled stoichiometry of the brominating agent (e.g., 1.1 to 1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Optimize reaction conditions (temperature, solvent) to favor the desired mono-bromination.
Product Fails to Precipitate 1. Product is Soluble in the Reaction Mixture: The choice of solvent and reaction temperature can affect the solubility of 8-bromocaffeine. 2. Low Yield: If the product concentration is too low, it may not precipitate upon cooling.1. If using a solvent in which the product is soluble at room temperature, consider adding a non-solvent or using a different workup procedure to induce precipitation. Cooling the reaction mixture in an ice bath can also promote crystallization. 2. Concentrate the reaction mixture to increase the product concentration before cooling.
Product is Difficult to Filter Fine Crystalline Product: Rapid precipitation can lead to the formation of very fine crystals that are difficult to filter.Allow the product to crystallize slowly by cooling the reaction mixture gradually. This will promote the formation of larger, more easily filterable crystals.

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid

This is a classic and widely cited method for the synthesis of 8-bromocaffeine.

Materials:

  • Caffeine

  • Glacial Acetic Acid

  • Bromine

  • Sodium Acetate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid to the caffeine solution at a controlled temperature (e.g., room temperature or slightly elevated).

  • After the addition is complete, add sodium acetate to the reaction mixture.

  • Stir the reaction mixture for a specified time (e.g., several hours to overnight) at a controlled temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude 8-bromocaffeine by recrystallization from ethanol.

Protocol 2: In-situ Generation of Bromine using HBr and H₂O₂

This method avoids the direct handling of elemental bromine, offering a potentially safer alternative.

Materials:

  • Caffeine

  • Hydrobromic Acid (HBr)

  • Hydrogen Peroxide (H₂O₂)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix caffeine, hydrobromic acid, and water.

  • Heat the mixture to a controlled temperature (e.g., 50°C) with vigorous stirring until the caffeine dissolves completely.

  • Slowly add hydrogen peroxide to the reaction mixture over a period of time, maintaining the temperature.

  • Continue to stir the reaction mixture at the set temperature for an extended period (e.g., overnight).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine.

Quantitative Data

The following tables summarize the available quantitative data from various sources. Note that direct comparisons can be challenging due to variations in experimental setups.

Table 1: Reaction Conditions and Reported Yields

Brominating AgentSolventTemperatureReaction TimeReported YieldReference
Br₂Glacial Acetic AcidNot specifiedNot specified~85%[1][2]
HBr / H₂O₂Water50°COvernightNot specifiedPersonal communication from a forum
NBSDichloromethane/WaterRoom TemperatureNot specifiedNearly quantitativeMentioned as an efficient method

Table 2: Influence of Reaction Parameters on Time (Qualitative)

ParameterChangeEffect on Reaction Time
Temperature IncreaseGenerally decreases reaction time
Concentration of Reactants IncreaseGenerally decreases reaction time
Brominating Agent VariesDifferent agents have different reactivities, affecting the required reaction time

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Caffeine in Solvent reagent_add Add Brominating Agent reactants->reagent_add Slowly stirring Stir at Controlled Temperature reagent_add->stirring monitoring Monitor by TLC stirring->monitoring Periodically monitoring->stirring Incomplete precipitation Precipitation/ Crystallization monitoring->precipitation Complete filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Pure 8-Bromocaffeine purification->product

Caption: General experimental workflow for the synthesis of 8-bromocaffeine.

Troubleshooting_Logic start Low Yield or No Product? check_reagents Are reagents fresh and active? start->check_reagents check_conditions Are reaction time and temperature sufficient? start->check_conditions check_scavenger Is acid scavenger effective? start->check_scavenger solution_reagents Use fresh reagents. check_reagents->solution_reagents No solution_conditions Increase time/temperature. Monitor with TLC. check_conditions->solution_conditions No solution_scavenger Ensure adequate amount of acid scavenger. check_scavenger->solution_scavenger No impure_product Impure Product? check_stoichiometry Is brominating agent stoichiometry correct? impure_product->check_stoichiometry check_rxn_time Was reaction stopped at the right time? impure_product->check_rxn_time solution_stoichiometry Use 1.1-1.2 eq. of brominating agent. check_stoichiometry->solution_stoichiometry No solution_rxn_time Monitor closely with TLC to avoid over-reaction. check_rxn_time->solution_rxn_time No

Caption: Troubleshooting logic for common issues in 8-bromocaffeine synthesis.

References

challenges in nucleophilic substitution reactions at the C8 position

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the challenges of performing nucleophilic substitution and other functionalization reactions at the C8 position of heterocyclic compounds like purines and quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is direct nucleophilic substitution at the C8 position of purines and quinolines so challenging?

A1: Direct nucleophilic substitution at the C8 position is often difficult due to the electron-rich nature of the imidazole ring in purines and the carbocyclic ring in quinolines. This inherent electronic property makes the C8 carbon atom not electrophilic enough to be attacked by most nucleophiles.[1][2] Classical nucleophilic aromatic substitution (SNAr) reactions typically require a highly electron-deficient aromatic system.

Q2: My reaction to introduce a substituent at C8 is failing. What are the most common reasons?

A2: Several factors could lead to failure:

  • Insufficient C8 Activation: The C8 position is not sufficiently electrophilic for the chosen nucleophile.

  • Poor Leaving Group: If starting from a C8-substituted precursor (e.g., C8-halo purine), the halide may not be a good enough leaving group under the reaction conditions.

  • Substrate Instability: Purine nucleosides, in particular, can be sensitive. The glycosidic bond can be unstable at the higher temperatures often required for these reactions.[1]

  • Incorrect Reaction Strategy: A direct SNAr approach may be unsuitable. Alternative strategies like C-H activation, metalation, or radical-based reactions might be necessary.[1][3]

  • Reaction Conditions: The solvent, base, temperature, and atmosphere may not be optimal for the specific transformation.

Q3: What does "activating" the C8 position mean, and how can I achieve it?

A3: "Activating" the C8 position means modifying the molecule to make the C8 carbon more susceptible to reaction. Common strategies include:

  • For Quinolines: The formation of a quinoline N-oxide is a powerful strategy. The N-oxide group acts as a directing group, facilitating metalation and subsequent functionalization at the C8 position through the formation of a stable 5-membered metallacycle with transition metals like palladium, rhodium, or iridium.[4][5][6]

  • For Purines:

    • Halogenation: Introducing a halogen (e.g., Br, I) at the C8 position creates a substrate suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] The C8-halide serves as a good leaving group in these catalytic cycles.

    • Metalation: Direct deprotonation of the C8-H bond using a strong base, such as lithium diisopropylamide (LDA) or a sterically hindered metal amide, generates a highly nucleophilic C8-metalated intermediate.[1][9] This species can then react with various electrophiles.

    • Radical Reactions: Methods like the Minisci reaction allow for the alkylation of the C8 position by generating alkyl radicals that can add to the electron-deficient protonated purine ring.[10]

Troubleshooting Guide

Use the following workflow to diagnose and solve common issues with C8 functionalization reactions.

G start Problem: Low or No Yield in C8 Functionalization check_sm Q1: Is the starting material pure and correctly characterized? start->check_sm check_strategy Q2: Is the synthetic strategy appropriate for the C8 position's reactivity? start->check_strategy check_conditions Q3: Are the reaction conditions (solvent, temp, atmosphere) optimal? start->check_conditions check_reagents Q4: Are the nucleophile/electrophile and catalysts stable and active? start->check_reagents sol_sm Action: - Re-purify starting material (crystallization, chromatography) - Confirm structure and purity by NMR, MS, HPLC check_sm->sol_sm If 'No' or 'Unsure' sol_strategy Alternative Strategies: - Pre-activate: Convert C8-H to C8-Halogen for cross-coupling - Use directing group (e.g., Quinoline N-oxide) - Switch to C-H activation/metalation (LDA, Pd, Rh) - Explore radical methods (e.g., Minisci reaction) check_strategy->sol_strategy If direct SNAr fails sol_conditions Troubleshooting: - Screen solvents (e.g., polar aprotic like DMF, NMP) - Vary temperature (conventional vs. microwave heating) - Ensure strictly inert atmosphere (N2/Ar) for organometallics check_conditions->sol_conditions If 'No' or 'Unsure' sol_reagents Action: - Use fresh, high-purity reagents/catalysts - Generate sensitive nucleophiles in situ - Check for catalyst poisoning or degradation check_reagents->sol_reagents If 'No' or 'Unsure'

Caption: Troubleshooting workflow for C8 functionalization reactions.

Comparative Data for Reaction Conditions

Successful C8 functionalization often relies on carefully optimized conditions, particularly for transition-metal-catalyzed reactions. The choice of catalyst, ligand, base, and solvent can dramatically impact yield and selectivity.

Table 1: Comparison of Conditions for Pd-Catalyzed C8-H Arylation of Adenosine Derivatives

EntryCatalystCo-Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂CuICs₂CO₃DMF15050-68[11]
2Pd(OAc)₂PiperidineCs₂CO₃DMF10055-85[11]
3Pd(OAc)₂CuIK₂CO₃DMF12060[3]

As shown, the addition of a secondary amine like piperidine can significantly improve reaction efficiency, likely by forming a more active catalytic complex in situ.[11]

Table 2: Site-Selectivity in Pd-Catalyzed Arylation of Quinoline N-Oxide

EntryCatalystSolventAdditiveC8/C2 RatioYield (%)Reference
1Pd(OAc)₂Acetic AcidNone12:1~9[5]
2Pd(OAc)₂Acetic AcidAgOAc12:125[5]
3Pd(OAc)₂DMFAgOAc1:778[5]
4Pd(OAc)₂t-BuOHAgOAc1:655[5]

This data clearly demonstrates the critical role of the solvent in directing regioselectivity. Acetic acid strongly favors the desired C8-arylation, while other solvents like DMF lead to the C2 isomer as the major product.[5]

Key Experimental Protocols

Protocol 1: Direct C8-H Lithiation and Formylation of a Protected Adenosine

This protocol describes the direct activation of the C8-H bond via metalation, followed by quenching with an electrophile to install a formyl group, a versatile handle for further modifications.[8]

Logical Workflow for C8 Lithiation-Formylation

G sub_start Protected Adenosine (e.g., 2',3',5'-tri-O-TBS-adenosine) step1 Deprotonation (C8-H → C8-Li) - LDA (5 eq.) - Anhydrous THF - -78 °C sub_start->step1 intermediate C8-Lithio Intermediate (Highly Nucleophilic) step1->intermediate step2 Electrophilic Quench - DMF (25 eq.) - -78 °C to RT intermediate->step2 product 8-Formyladenosine Derivative (Isolated Yield: 82%) step2->product

Caption: Experimental workflow for C8 lithiation and formylation.

Methodology:

  • Preparation: A solution of 2',3',5'-tri-O-TBS-protected adenosine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a flame-dried, three-neck flask under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: Lithium diisopropylamide (LDA, 5.0 mmol, 5 eq.) is added dropwise to the stirred solution. The reaction is allowed to stir at -78 °C for 1 hour to ensure complete formation of the C8-lithiated species.

  • Electrophilic Quench: Anhydrous N,N-dimethylformamide (DMF, 25 mmol, 25 eq.) is added dropwise to the reaction mixture.

  • Warm-up & Quench: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours. It is then carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the 8-formyl derivative.[8]

Protocol 2: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxide

This protocol leverages an N-oxide directing group to achieve unusual C8 selectivity in a palladium-catalyzed C-H activation/arylation reaction.[4][5]

Methodology:

  • Reactant Mixture: In a reaction vial, add quinoline N-oxide (0.5 mmol), the desired aryl iodide (0.6 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and silver acetate (AgOAc, 0.5 mmol, 1.0 eq.).

  • Solvent Addition: Add glacial acetic acid (2.0 mL) as the solvent.

  • Reaction: The vial is sealed and the mixture is stirred vigorously at 120 °C for 12-24 hours. Alternatively, the reaction can be significantly accelerated using microwave irradiation (e.g., 150 °C for 20-30 minutes).[4][5]

  • Workup: After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and filtered through a pad of celite to remove insoluble salts.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the 8-arylquinoline N-oxide product.

  • (Optional) N-Oxide Reduction: The resulting N-oxide can be reduced to the corresponding 8-arylquinoline by heating with a reducing agent like hypophosphorous acid at 120 °C.[4]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Bromocaffeine and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 8-bromocaffeine and its parent compound, caffeine. While both are xanthine derivatives, the addition of a bromine atom at the 8-position of the purine ring in 8-bromocaffeine significantly influences its pharmacological profile. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their differential effects.

Executive Summary

Caffeine is a well-established non-selective antagonist of adenosine receptors and a weak, non-selective inhibitor of phosphodiesterases (PDEs). These actions contribute to its well-known stimulant and diuretic effects. 8-Bromocaffeine, a derivative of caffeine, is primarily recognized for its role as a radiosensitizer in cancer therapy. While direct comparative studies on their broad biological activities are limited, existing research indicates that the 8-bromo substitution likely alters its affinity for adenosine receptors and may modulate its efficacy as a cell cycle checkpoint inhibitor, a key mechanism in its radiosensitizing properties.

Quantitative Comparison of Biological Activities

TargetParameter8-BromocaffeineCaffeineReference
Adenosine A1 Receptor Ki (μM)Data not available25 - 50[1][2]
Adenosine A2A Receptor Ki (μM)Data not available15 - 40[1][2]
Phosphodiesterase (non-selective) IC50 (μM)Data not available>100[3][4]
Radiosensitization ActivityPotent SensitizerSensitizer[5]
G2 Checkpoint Inhibition ActivityActiveActive[6]

Note: The lack of specific binding affinity and PDE inhibition data for 8-bromocaffeine is a significant gap in the current literature. The information on its activity as a G2 checkpoint inhibitor is derived from studies on 8-substituted caffeine analogs.[6]

Key Biological Activities and Mechanistic Differences

Adenosine Receptor Antagonism

Caffeine's primary mechanism of action at physiological concentrations is the blockade of adenosine A1 and A2A receptors.[3][7] This antagonism leads to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine, resulting in its stimulant effects. The substitution at the 8-position of the xanthine ring is known to influence the affinity and selectivity for adenosine receptor subtypes. While specific binding data for 8-bromocaffeine is lacking, studies on other 8-substituted caffeine derivatives suggest that the 8-position is a critical site for modifying receptor interaction.[6] It is plausible that the bulky bromine atom alters the binding orientation of 8-bromocaffeine within the adenosine receptor binding pocket, potentially affecting its affinity and selectivity profile compared to caffeine.

cluster_caffeine Caffeine / 8-Bromocaffeine cluster_receptor Adenosine Receptor Signaling Caffeine Caffeine or 8-Bromocaffeine AR Adenosine Receptor (A1/A2A) Caffeine->AR Antagonism G_Protein G-Protein AR->G_Protein Activation by Adenosine AC Adenylyl Cyclase G_Protein->AC Modulation cAMP ↓ cAMP AC->cAMP

Caption: Antagonism of Adenosine Receptors by Caffeine and 8-Bromocaffeine.

Phosphodiesterase (PDE) Inhibition

Caffeine is a weak, non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messenger cyclic adenosine monophosphate (cAMP).[4] This inhibition leads to an accumulation of cAMP, which can mimic some of the effects of adenosine receptor activation in certain tissues. However, this effect generally requires higher concentrations of caffeine than those needed for adenosine receptor antagonism. The impact of the 8-bromo substitution on PDE inhibition by caffeine has not been well-characterized.

Radiosensitization and Cell Cycle Checkpoint Inhibition

A significant and clinically relevant activity of 8-bromocaffeine is its ability to act as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.[5] This effect is also observed with caffeine, and the underlying mechanism for both compounds is believed to involve the inhibition of DNA damage repair and the abrogation of cell cycle checkpoints, particularly the G2 checkpoint.[6][8]

Following DNA damage induced by ionizing radiation, the cell cycle is arrested at the G1/S and G2/M checkpoints to allow for DNA repair. Many tumor cells have a defective p53-dependent G1 checkpoint and rely heavily on the G2 checkpoint for survival after DNA damage. Caffeine and its analogs, likely including 8-bromocaffeine, can inhibit the activity of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which are master regulators of the DNA damage response.[9] By inhibiting these kinases, these compounds prevent the G2 arrest, forcing the cancer cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and cell death.

cluster_workflow Radiosensitization Experimental Workflow Start Cancer Cell Culture Treatment Treat with 8-Bromocaffeine or Caffeine Start->Treatment Radiation Ionizing Radiation Treatment->Radiation Incubation Incubate Radiation->Incubation Analysis Analyze Cell Viability, Apoptosis, and Cell Cycle Progression Incubation->Analysis Result Compare Radiosensitizing Effect Analysis->Result

Caption: Experimental Workflow for Comparing Radiosensitization.

Experimental Protocols

Adenosine Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of 8-bromocaffeine and caffeine to adenosine A1 and A2A receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the desired adenosine receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Test compounds: 8-bromocaffeine and caffeine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Adenosine deaminase (to remove endogenous adenosine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 8-bromocaffeine and caffeine.

  • In a multi-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compounds or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of 8-bromocaffeine and caffeine on PDE activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE.

Materials:

  • Purified recombinant PDE enzyme.

  • Substrate: cAMP or cGMP.

  • Test compounds: 8-bromocaffeine and caffeine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).

  • Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product of the reaction, AMP/GMP).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of 8-bromocaffeine and caffeine.

  • In a multi-well plate, add the PDE enzyme, assay buffer, and varying concentrations of the test compounds or vehicle.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagents and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While both 8-bromocaffeine and caffeine share a common xanthine scaffold, the addition of a bromine atom at the 8-position in 8-bromocaffeine likely alters its biological activity profile. The most pronounced and clinically relevant activity of 8-bromocaffeine is its role as a radiosensitizer, a property it shares with caffeine but with potentially different potency. This effect is attributed to the inhibition of DNA damage repair and cell cycle checkpoints. A significant knowledge gap exists regarding the direct comparative binding affinities of 8-bromocaffeine and caffeine for adenosine receptors and their inhibitory potency against phosphodiesterases. Further research with head-to-head comparative studies is warranted to fully elucidate the pharmacological differences between these two compounds and to explore the full therapeutic potential of 8-bromocaffeine.

References

8-Bromocaffeine's Role in Adenosine Receptor Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-bromocaffeine's anticipated effects as an adenosine receptor antagonist. Due to a lack of specific binding affinity data for 8-bromocaffeine in the reviewed literature, this guide leverages data from its parent compound, caffeine, and other related xanthine derivatives to infer its potential activity. This guide presents a detailed comparison, outlines relevant experimental protocols, and visualizes key pathways to support further research and drug discovery efforts.

Comparative Analysis of Xanthine-Based Adenosine Receptor Antagonists

The following table summarizes the binding affinities of caffeine, theophylline, and the selective A2A antagonist istradefylline at human adenosine receptors. This data provides a baseline for understanding the general antagonistic properties of the xanthine scaffold and the impact of specific substitutions.

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
Caffeine12,000 - 40,0002,400 - 27,00013,000 - 80,000>100,000
Theophylline8,500 - 25,0004,700 - 60,00013,000>100,000
Istradefylline1302.21,6004,800

Note: Ki values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources.

Experimental Protocols

The determination of a compound's binding affinity for adenosine receptors is typically achieved through radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Adenosine Receptor Antagonism

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., 8-bromocaffeine) for a specific adenosine receptor subtype.

Materials:

  • Membrane preparations from cells expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Test compound (8-bromocaffeine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or a specific antagonist for the receptor subtype).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Workflows

To better understand the context of adenosine receptor antagonism and the experimental procedures involved, the following diagrams are provided.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Receptor Binds & Activates Antagonist 8-Bromocaffeine (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Adenosine receptor signaling and antagonism.

Experimental_Workflow A Prepare Reagents: - Membrane Preparation - Radioligand - Test Compound (8-Bromocaffeine) B Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Unbound Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Workflow for a radioligand binding assay.

Conclusion

While direct experimental validation of 8-bromocaffeine's adenosine receptor antagonism is pending, its structural similarity to caffeine and other xanthine derivatives strongly suggests it will act as an antagonist at these receptors. The introduction of a bromine atom at the 8-position is a key structural modification that warrants further investigation to determine its specific effects on binding affinity and selectivity across the four adenosine receptor subtypes. The experimental protocols and comparative data provided in this guide offer a framework for researchers to pursue these critical next steps in characterizing the pharmacological profile of 8-bromocaffeine. Such studies will be invaluable for its potential development in therapeutic areas where adenosine receptor modulation is beneficial.

A Comparative Study of 8-Bromocaffeine and Other Xanthine Antagonists as Adenosine Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-bromocaffeine and other prominent xanthine antagonists in their interaction with adenosine receptors. While 8-bromocaffeine is a key synthetic intermediate for developing potent and selective adenosine receptor antagonists, its direct and extensive characterization in comparative studies is limited in publicly available literature. This guide, therefore, focuses on its role as a precursor and compares its parent compound, caffeine, and other well-characterized xanthines to provide a valuable resource for researchers in pharmacology and drug discovery.

Quantitative Comparison of Xanthine Antagonists

The antagonist potency of xanthine derivatives at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values) of several key xanthine antagonists. Lower Ki values indicate higher binding affinity.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity Profile
Caffeine 12,000 - 41,0002,400 - 19,00013,000>100,000Non-selective
Theophylline 8,500 - 14,0004,300 - 19,00022,000>100,000Non-selective
Theobromine 68,00045,000130,000>100,000Weak, Non-selective
Paraxanthine 21,00019,4004,500>100,000A2B-preferring
8-Phenyltheophylline 107,000--A1-selective
DPCPX 0.53---Highly A1-selective
8-Cyclohexylcaffeine (CHC) 41---A1-selective

Adenosine Receptor Signaling Pathways

Xanthine antagonists exert their effects by blocking the activation of adenosine receptors by endogenous adenosine. These receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • A1 and A3 Receptors: Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2][3]

  • A2A and A2B Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[1][2][3]

The following diagrams illustrate the canonical signaling pathways for A1 and A2A adenosine receptors.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi Protein A1R->Gi Adenosine AC Adenylyl Cyclase ATP ATP AC->ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor Gs Gs Protein A2AR->Gs Adenosine AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize xanthine antagonists.

Radioligand Binding Assay for Adenosine A1 Receptor

This assay determines the affinity of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells or tissues expressing the A1 adenosine receptor.

  • Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or other suitable A1-selective radioligand.

  • Test compounds (e.g., 8-bromocaffeine, other xanthines) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or the non-specific binding control in the assay buffer. The final volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membrane Suspension, Radioligand, and Test Compounds start->prep incubation Incubate Membrane, Radioligand, and Test Compound prep->incubation filtration Separate Bound and Unbound Ligand by Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity washing->counting analysis Calculate Ki Value counting->analysis end End analysis->end cAMP_Assay_Workflow start Start plating Plate A2A Receptor-Expressing Cells start->plating pde_inhibition Pre-incubate with PDE Inhibitor plating->pde_inhibition antagonist_add Add Test Compound (Antagonist) pde_inhibition->antagonist_add agonist_add Stimulate with A2A Agonist antagonist_add->agonist_add incubation Incubate to Allow cAMP Accumulation agonist_add->incubation lysis Lyse Cells incubation->lysis cAMP_measure Measure Intracellular cAMP lysis->cAMP_measure analysis Calculate IC50 Value cAMP_measure->analysis end End analysis->end Logical_Relationship Xanthine Xanthine Scaffold Caffeine Caffeine (Non-selective) Xanthine->Caffeine Bromocaffeine 8-Bromocaffeine (Key Intermediate) Caffeine->Bromocaffeine Bromination Selective_Antagonists Potent & Selective Antagonists (e.g., 8-Phenyltheophylline, DPCPX) Bromocaffeine->Selective_Antagonists Substituents Diverse Substituents (e.g., Phenyl, Cycloalkyl) Substituents->Selective_Antagonists Substitution at 8-position

References

A Researcher's Guide to Designing Control Experiments for 8-Bromocaffeine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the pharmacological effects of 8-bromocaffeine, the design of rigorous and well-controlled experiments is paramount to generating valid and publishable data. This guide provides a comparative framework for designing essential control experiments, complete with detailed protocols and data presentation formats, to elucidate the mechanisms of action of 8-bromocaffeine.

8-Bromocaffeine, a derivative of caffeine, is primarily recognized for its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1] Consequently, experimental designs must incorporate controls that specifically address these activities, differentiate between them, and rule out potential off-target effects. This guide will focus on the crucial control experiments needed to confidently attribute observed biological effects to the specific molecular interactions of 8-bromocaffeine.

Core Principles of Control Experiments

Effective pharmacological studies of 8-bromocaffeine hinge on the inclusion of several types of controls:

  • Vehicle Control: This is the most fundamental control and accounts for any effects caused by the solvent used to dissolve the 8-bromocaffeine. Dimethyl sulfoxide (DMSO) is a common vehicle for in vitro cell-based assays.[2][3][4] It is critical to maintain a consistent, low concentration of the vehicle across all experimental and control groups.

  • Negative Control: These are untreated or mock-treated samples that establish a baseline response in the absence of any experimental compound.

  • Positive Controls (Mechanistic Comparators): These are well-characterized compounds with known mechanisms of action that are similar to the expected activities of 8-bromocaffeine. They serve to validate the assay's ability to detect the intended biological effect and provide a benchmark for comparing the potency and efficacy of the test compound.

I. Assessing Adenosine Receptor Antagonism

To investigate 8-bromocaffeine's activity at adenosine receptors, two primary types of assays are employed: receptor binding assays and functional assays.

A. Radioligand Binding Assay

This assay directly measures the affinity of 8-bromocaffeine for specific adenosine receptor subtypes (A1, A2A, A2B, A3). The principle is competitive binding, where 8-bromocaffeine competes with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing a high density of a specific human adenosine receptor subtype (e.g., HEK293 cells expressing A1 or A2A receptors).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A) and varying concentrations of 8-bromocaffeine or control compounds.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Control Strategy for Adenosine Receptor Binding Assay

Control Type Compound Rationale
Vehicle Control DMSO (or other appropriate solvent)To ensure the solvent does not interfere with radioligand binding.
Positive Control (Non-Selective Antagonist) Caffeine, TheophyllineTo provide a benchmark for non-selective adenosine receptor antagonism.
Positive Control (Selective Antagonist) DPCPX (A1), SCH 58261 (A2A)To determine the selectivity of 8-bromocaffeine for different adenosine receptor subtypes.
Negative Control (Non-binder) A compound known not to bind to adenosine receptorsTo establish the baseline of non-specific binding.

Data Presentation: Comparison of Adenosine Receptor Affinities (Ki, nM)

Compound A1 Receptor A2A Receptor A2B Receptor A3 Receptor
8-BromocaffeineExperimental ValueExperimental ValueExperimental ValueExperimental Value
Caffeine12,0002,50013,000>100,000
Theophylline10,0004,00025,000>100,000
DPCPX0.55,000>10,000>10,000
SCH 582612,0002>10,000>10,000

Note: The table presents hypothetical experimental values for 8-bromocaffeine alongside literature-based values for control compounds to illustrate a comparative data summary.

Experimental Workflow: Adenosine Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Adenosine Receptor Subtype) incubate Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubate prep_ligand Prepare Radiolabeled Ligand (e.g., [³H]-DPCPX) prep_ligand->incubate prep_compounds Prepare 8-Bromocaffeine & Controls (Serial Dilutions) prep_compounds->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count plot Plot Competition Binding Curve count->plot calculate Calculate IC50 and Ki Values plot->calculate G cluster_Gs Gs-Coupled (A2A, A2B) cluster_Gi Gi-Coupled (A1, A3) cluster_antagonist Antagonist Action A2_agonist Adenosine Agonist (e.g., CGS 21680) A2_receptor A2A/A2B Receptor A2_agonist->A2_receptor Gs Gs Protein A2_receptor->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act A1_agonist Adenosine Agonist (e.g., NECA) A1_receptor A1/A3 Receptor A1_agonist->A1_receptor Gi Gi Protein A1_receptor->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Bromocaffeine 8-Bromocaffeine Bromocaffeine->A2_receptor Bromocaffeine->A1_receptor G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Purified PDE Isoform incubate Incubate PDE with Inhibitors prep_enzyme->incubate prep_substrate Prepare Fluorescent Substrate (e.g., FAM-cAMP) prep_compounds Prepare 8-Bromocaffeine & Controls (Serial Dilutions) prep_compounds->incubate add_substrate Add Substrate to Start Reaction incubate->add_substrate terminate Terminate Reaction & Add Binding Agent add_substrate->terminate measure Measure Fluorescence Polarization terminate->measure plot Plot Inhibition Curve measure->plot calculate Calculate IC50 Value plot->calculate

References

Assessing the Specificity of 8-Bromocaffeine for Adenosine A1 vs. A2A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromocaffeine, a derivative of caffeine, belongs to the xanthine class of compounds, which are well-established as non-selective antagonists of adenosine receptors. While specific binding affinities for 8-bromocaffeine are not publicly documented, the broader class of 8-substituted xanthines has been extensively studied. Generally, substitutions at the 8-position of the xanthine core can modulate affinity and selectivity for the different adenosine receptor subtypes. Without direct experimental data, it is presumed that 8-bromocaffeine acts as an antagonist at both A1 and A2A receptors, with a specificity profile that would require experimental determination.

Comparative Binding Affinity Data

A direct comparison of the binding affinity of 8-bromocaffeine for A1 and A2A receptors is hampered by the lack of specific Kᵢ or IC₅₀ values in published literature. Research has focused more broadly on other 8-substituted xanthines. For context, the affinity of the parent compound, caffeine, is in the low micromolar range for both A1 and A2A receptors, showing little selectivity. It is plausible that the addition of a bromine atom at the 8-position alters the affinity profile, but the extent and direction of this change are unknown.

To determine the specificity, a competitive radioligand binding assay would be the standard approach. This would involve comparing the ability of 8-bromocaffeine to displace a high-affinity radiolabeled ligand specific for the A1 receptor (e.g., [³H]DPCPX) and a radiolabeled ligand specific for the A2A receptor (e.g., [³H]CGS 21680) from membranes of cells expressing these receptors.

Adenosine Receptor Signaling Pathways

The adenosine A1 and A2A receptors are G protein-coupled receptors (GPCRs) that mediate opposing effects on adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).

Adenosine A1 Receptor Signaling: The A1 receptor couples to the Gᵢ/Gₒ family of G proteins. Upon activation by an agonist, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

G_i_Pathway A1 Receptor Gᵢ Signaling Pathway cluster_cytosol Cytosol A1R A1 Receptor Gi Gᵢ Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Agonist Adenosine (Agonist) Agonist->A1R PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

A1 Receptor Gᵢ Signaling Pathway

Adenosine A2A Receptor Signaling: In contrast, the A2A receptor couples to the Gₛ family of G proteins. Agonist binding to the A2A receptor leads to the activation of adenylyl cyclase by the Gαₛ subunit, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.

G_s_Pathway A2A Receptor Gₛ Signaling Pathway cluster_cytosol Cytosol A2AR A2A Receptor Gs Gₛ Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Agonist Adenosine (Agonist) Agonist->A2AR PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

A2A Receptor Gₛ Signaling Pathway

Experimental Protocols

To experimentally determine the specificity of 8-bromocaffeine, the following methodologies would be employed.

Radioligand Competition Binding Assay

This is the gold-standard method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., 8-bromocaffeine) for a receptor.

Objective: To determine the inhibition constant (Kᵢ) of 8-bromocaffeine for the A1 and A2A adenosine receptors.

Materials:

  • Membrane preparations from cells stably expressing either human A1 or A2A adenosine receptors.

  • A1-selective radioligand (e.g., [³H]DPCPX).

  • A2A-selective radioligand (e.g., [³H]CGS 21680).

  • 8-bromocaffeine.

  • Non-selective adenosine receptor antagonist (e.g., theophylline) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, a fixed concentration of the radioligand and a fixed amount of the membrane preparation are incubated with increasing concentrations of 8-bromocaffeine.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of 8-bromocaffeine. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ value (the concentration of 8-bromocaffeine that inhibits 50% of the specific binding of the radioligand).

  • Kᵢ Calculation: The IC₅₀ value is converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow Workflow for Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membranes with A1 or A2A Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]DPCPX or [³H]CGS 21680) Radioligand->Incubate Competitor 8-Bromocaffeine (Varying Concentrations) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki Compare Compare Kᵢ for A1 vs. A2A Ki->Compare

Workflow for Receptor Binding Assay

Conclusion

A comprehensive assessment of the specificity of 8-bromocaffeine for A1 versus A2A adenosine receptors necessitates direct experimental evidence from radioligand binding studies. Based on the pharmacology of related xanthine compounds, it is anticipated that 8-bromocaffeine will act as an antagonist at both receptors. The degree of selectivity, however, remains to be determined. The distinct downstream signaling pathways of A1 (Gᵢ-coupled) and A2A (Gₛ-coupled) receptors provide a clear framework for interpreting the functional consequences of receptor antagonism. The experimental protocols outlined above represent the standard methodologies required to generate the definitive data needed to fully characterize the pharmacological profile of 8-bromocaffeine.

Navigating the Receptor Landscape: A Comparative Analysis of 8-Bromocaffeine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to elucidating its mechanism of action and potential off-target effects. This guide provides a comparative analysis of 8-bromocaffeine, a halogenated derivative of caffeine, and its expected interactions with various receptors, drawing upon the well-established pharmacology of the xanthine chemical class.

8-Bromocaffeine, a derivative of the widely consumed stimulant caffeine, belongs to the methylxanthine family.[1] While primarily investigated as a radiosensitizer in cancer therapy, its structural similarity to caffeine suggests a potential for cross-reactivity with the same family of receptors: adenosine receptors and phosphodiesterases (PDEs).[1][2] Modification at the C-8 position of the xanthine core, where the bromine atom is located in 8-bromocaffeine, is a well-established strategy for modulating the potency and selectivity of binding to these targets.[2]

Adenosine Receptor Antagonism: A Family Trait

Caffeine and other xanthines are known to act as antagonists at all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂B, and A₃).[3] Adenosine is a ubiquitous neuromodulator that, upon binding to its receptors, typically elicits inhibitory effects in the central nervous system. By blocking these receptors, xanthines produce their characteristic stimulant effects.

To illustrate the typical binding affinities of xanthine derivatives, the following table summarizes the reported Kᵢ values for caffeine and other relevant compounds at human adenosine receptor subtypes.

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)
Caffeine12,0002,40013,000>100,000
Theophylline11,0004,70013,000>100,000
8-Phenyltheophylline4001502,2001,200

This data is provided for comparative purposes to illustrate the range of affinities within the xanthine class.

Phosphodiesterase Inhibition: Modulating Intracellular Signaling

Xanthines are also recognized as inhibitors of phosphodiesterases (PDEs), a family of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] Inhibition of PDEs leads to an increase in intracellular cyclic nucleotide levels, which can have a wide range of physiological effects. Caffeine itself is a non-selective PDE inhibitor. Derivatives of 8-bromocaffeine have also been explored as potential inhibitors of other enzymes, such as acetylcholinesterase and monoamine oxidase.[2]

Experimental Protocols for Cross-Reactivity Analysis

To determine the specific cross-reactivity profile of 8-bromocaffeine, researchers can employ a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of 8-bromocaffeine for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂B, or A₃).

  • A suitable radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • 8-bromocaffeine.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of 8-bromocaffeine.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either buffer (for total binding), non-specific control, or a concentration of 8-bromocaffeine.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of 8-bromocaffeine by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of 8-bromocaffeine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 8-bromocaffeine against various PDE isoforms.

Materials:

  • Recombinant human PDE isoforms (e.g., PDE1-11).

  • Substrate (cAMP or cGMP, depending on the PDE isoform).

  • 8-bromocaffeine.

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

  • Detection reagents (e.g., a kit that measures the amount of remaining cAMP or cGMP, or the product of the reaction, AMP or GMP).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of 8-bromocaffeine.

  • In a 96-well plate, add the assay buffer, the specific PDE isoform, and either buffer (for control activity) or a concentration of 8-bromocaffeine.

  • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Incubate for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop reagent or by heat inactivation).

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of 8-bromocaffeine relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the 8-bromocaffeine concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of 8-bromocaffeine's potential interactions, the following diagrams illustrate the adenosine receptor signaling pathway and a general workflow for assessing compound cross-reactivity.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R Agonist A2A_R A2A Receptor Adenosine->A2A_R Agonist 8-Bromocaffeine 8-Bromocaffeine 8-Bromocaffeine->A1_R Antagonist 8-Bromocaffeine->A2A_R Antagonist G_protein_i Gi/o A1_R->G_protein_i Activates G_protein_s Gs A2A_R->G_protein_s Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits Cellular_Response_Inh Inhibitory Cellular Response G_protein_i->Cellular_Response_Inh G_protein_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stim Stimulatory Cellular Response PKA->Cellular_Response_Stim Cross_Reactivity_Workflow Compound 8-Bromocaffeine Primary_Screen Primary Screen (e.g., Broad Receptor Panel) Compound->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response 'Hits' Data_Analysis Data Analysis & Reporting Hit_Identification->Data_Analysis 'No Hits' Selectivity_Analysis Selectivity Analysis (Comparison across targets) Dose_Response->Selectivity_Analysis Functional_Assay Functional Assays (Agonist/Antagonist Mode) Selectivity_Analysis->Functional_Assay Functional_Assay->Data_Analysis

References

8-Bromocaffeine vs. Theophylline: A Comparative Guide for Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, selecting the appropriate antagonist is critical for elucidating the role of adenosine receptors in physiological and pathological processes. This guide provides a detailed comparison of two common xanthine-based adenosine receptor antagonists: 8-bromocaffeine and theophylline.

Both theophylline and its halogenated derivative, 8-bromocaffeine, belong to the methylxanthine class of compounds, which are known to act as competitive, non-selective antagonists at adenosine receptors.[1] These receptors—primarily A1, A2A, A2B, and A3—are G-protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses by modulating adenylyl cyclase activity and, consequently, intracellular cyclic AMP (cAMP) levels.[2] While structurally similar, substitutions at the 8-position of the xanthine core can influence potency and selectivity.

Comparative Analysis of Receptor Binding Affinity

The relative potency of these antagonists is determined by their binding affinity (Ki) for the different adenosine receptor subtypes. While direct head-to-head comparative studies are limited, data synthesized from various sources allows for a comparative assessment. Theophylline is a well-characterized non-selective antagonist with micromolar affinity for both A1 and A2A receptors.[3] The introduction of a phenyl group at the 8-position, as in 8-phenyltheophylline, has been shown to increase potency significantly compared to theophylline.[3] Although specific Ki values for 8-bromocaffeine are less consistently reported in literature, the general structure-activity relationship of 8-substituted xanthines suggests that such modifications can enhance binding affinity.

CompoundA1 Ki (μM)A2A Ki (μM)A2B Ki (μM)A3 Ki (μM)Selectivity Profile
Theophylline ~10 - 14~14 - 30Weak / InactiveWeak / InactiveNon-selective (A1/A2A)
8-Bromocaffeine Data not consistently availableData not consistently availableData not consistently availableData not consistently availableExpected non-selective

Theophylline is established as a non-selective antagonist, with similar potency at A1 and A2A receptors.[3] It is considerably weaker or inactive at A2B and A3 receptors.[5] For instance, studies in human brain membranes showed theophylline competitively inhibits adenosine receptor ligand binding.[4]

Mechanism of Action: Adenosine Receptor Signaling

Adenosine receptors modulate the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP.[6] A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[2] Conversely, A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[2][7]

Methylxanthines like theophylline and 8-bromocaffeine act as competitive antagonists. They bind to the adenosine receptors but do not elicit a response, thereby blocking the endogenous agonist, adenosine, from binding and initiating the downstream signaling cascade.[8] This blockade prevents the modulation of adenylyl cyclase activity.

Adenosine_Signaling cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Adenosine->A2AR Antagonist Theophylline / 8-Bromocaffeine (Antagonist) Antagonist->A1R Blocks Antagonist->A2AR Blocks ATP ATP ATP->AC Response_Dec Decreased Cellular Activity cAMP->Response_Dec Response_Inc Increased Cellular Activity cAMP->Response_Inc

Caption: Adenosine receptor antagonist signaling pathway.

Experimental Protocols

A standard method to determine the binding affinity of antagonists like 8-bromocaffeine and theophylline is the radioligand competitive binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 8-bromocaffeine) for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from a source rich in the target receptor (e.g., rat brain for A1, rat striatum for A2A).

  • A specific high-affinity radioligand (e.g., [3H]CHA for A1, [3H]CGS 21680 for A2A).

  • Test compound (theophylline or 8-bromocaffeine) at various concentrations.

  • A saturating concentration of a known antagonist to determine non-specific binding (e.g., unlabeled xanthine amine congener, XAC).

  • Assay buffer (e.g., 50 mM Tris-HCl).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound and the radioligand in assay buffer.

  • Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-labeled antagonist.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 120 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Antagonist a1 Incubate Membranes, Radioligand & Antagonist p1->a1 p2 Prepare Membranes & Radioligand Solution p2->a1 a2 Equilibrate at 25°C a1->a2 a3 Terminate via Vacuum Filtration a2->a3 a4 Wash Filters a3->a4 d1 Quantify Radioactivity (Scintillation Counting) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Dose-Response Curve (Determine IC50) d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Recommendations

  • Theophylline is a well-documented, non-selective A1/A2A adenosine receptor antagonist.[1] Its extensive characterization and predictable micromolar affinity make it a reliable tool compound for studies where broad-spectrum adenosine antagonism is desired.

  • 8-Bromocaffeine , as a halogenated xanthine, is expected to exhibit a similar non-selective antagonist profile. While comprehensive, direct comparative data is sparse, structure-activity relationships for 8-substituted xanthines suggest they can offer increased potency over theophylline.[9]

For researchers requiring a benchmark non-selective antagonist, theophylline is a suitable and well-understood choice. For those exploring structure-activity relationships or potentially seeking slightly higher potency within the non-selective xanthine class, 8-bromocaffeine presents a viable alternative, though its specific binding affinities should be empirically determined for the experimental system in use.

References

The 8-Position of Caffeine: A Gateway to Modulating Adenosine Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of structure-activity relationships for 8-substituted caffeine derivatives reveals key determinants for potency and selectivity at adenosine A1 and A2A receptors, offering a roadmap for the design of novel therapeutic agents.

Caffeine, the world's most widely consumed psychoactive substance, exerts its stimulant effects primarily through the antagonism of adenosine receptors. The chemical scaffold of caffeine, a xanthine derivative, offers several positions for modification to alter its pharmacological profile. Among these, the 8-position has emerged as a critical site for substitution, profoundly influencing the affinity and selectivity of the resulting analogs for the different adenosine receptor subtypes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted caffeines, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and drug development.

Comparative Analysis of 8-Substituted Caffeines

The affinity of 8-substituted caffeine analogs for adenosine receptors is largely dictated by the nature of the substituent at the 8-position. Modifications at this site can dramatically alter the potency and selectivity of the compound for the A1 versus the A2A receptor subtypes. The following tables summarize the binding affinities (Ki values) of representative 8-substituted caffeine derivatives, categorized by the type of substituent.

8-Aryl Substituted Caffeines

Substitution with an aryl group at the 8-position generally leads to a significant increase in affinity for both A1 and A2A adenosine receptors compared to caffeine itself.

Compound8-SubstituentA1 Ki (nM)A2A Ki (nM)Selectivity (A1/A2A)
Caffeine-H12,0002,4005
8-PhenylcaffeinePhenyl~200~1002
8-(3-Chlorostyryl)caffeine (CSC)3-Chlorostyryl28,200540.002 (A2A selective)

Data compiled from multiple sources. Ki values are approximate and can vary depending on the experimental conditions.

8-Cycloalkyl Substituted Caffeines

The introduction of a cycloalkyl group at the 8-position often results in high affinity for the A1 adenosine receptor, leading to A1-selective antagonists.

Compound8-SubstituentA1 Ki (nM)A2A Ki (nM)Selectivity (A1/A2A)
8-Cyclohexylcaffeine (CHC)Cyclohexyl41-A1 selective
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)Cyclopentyl0.53-Highly A1 selective

Data compiled from multiple sources. DPCPX is a xanthine derivative, not a caffeine (1,3,7-trimethylxanthine) derivative, but is included for its high A1 selectivity and common use as a reference compound.

Structure-Activity Relationship Summary

The data reveals several key SAR trends for 8-substituted caffeines:

  • Size and Lipophilicity: Larger, lipophilic substituents at the 8-position generally enhance affinity for both A1 and A2A receptors.

  • Aryl Substituents: Unsubstituted or substituted phenyl rings at the 8-position tend to increase potency. Specific substitutions on the phenyl ring can modulate selectivity. For example, the 3-chlorostyryl group in CSC confers significant A2A selectivity.[1]

  • Cycloalkyl Substituents: Cycloalkyl groups, particularly cyclopentyl and cyclohexyl, are well-tolerated and often lead to high affinity and selectivity for the A1 receptor.[2]

  • Hydrogen Bonding: The introduction of substituents capable of forming hydrogen bonds can influence binding affinity and selectivity, depending on the specific interactions with the receptor binding pocket.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential. The following are representative protocols for key assays used to characterize 8-substituted caffeine derivatives.

Radioligand Binding Assay for Adenosine A1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A1 adenosine receptor. [3H]DPCPX is a commonly used high-affinity, selective antagonist radioligand for the A1 receptor.

Materials:

  • Membrane preparation from a source rich in A1 adenosine receptors (e.g., rat brain cortex).

  • [3H]DPCPX (radioligand).

  • Unlabeled DPCPX (for determining non-specific binding).

  • Test compounds (8-substituted caffeine analogs).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]DPCPX in the assay buffer.

  • For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled DPCPX.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay for Adenosine A2A Receptor

This assay determines the functional activity of a compound at the A2A adenosine receptor by measuring its effect on the production of cyclic AMP (cAMP), a second messenger. A2A receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Materials:

  • Cells expressing the A2A adenosine receptor (e.g., PC12 cells or transfected cell lines).

  • A2A receptor agonist (e.g., NECA).

  • Test compounds (8-substituted caffeine analogs).

  • Cell culture medium and reagents.

  • cAMP assay kit (e.g., ELISA or TR-FRET based).

Procedure:

  • Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

  • Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., NECA) to induce cAMP production.

  • Incubate for a specific time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve for the antagonist and determine its IC50 value for the inhibition of agonist-stimulated cAMP production.

Visualizing the SAR Landscape

The following diagrams illustrate the key concepts and workflows involved in the SAR studies of 8-substituted caffeines.

Adenosine_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling cluster_Caffeine 8-Substituted Caffeine Action A1 A1 Receptor Gi Gi Protein A1->Gi Adenosine AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A A2A Receptor Gs Gs Protein A2A->Gs Adenosine AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Caffeine 8-Substituted Caffeine Caffeine->A1 Antagonist Caffeine->A2A Antagonist

Caption: Adenosine receptor signaling pathways and the antagonistic action of 8-substituted caffeines.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis start Caffeine intermediate 8-Bromocaffeine start->intermediate Bromination product 8-Substituted Caffeine Analogs intermediate->product Substitution Reaction binding Receptor Binding Assays (Ki) product->binding functional Functional Assays (IC50) product->functional sar SAR Analysis binding->sar functional->sar lead Lead Optimization sar->lead

Caption: General experimental workflow for a structure-activity relationship study of 8-substituted caffeines.

References

Evaluating the Potential Neuroprotective Effects of 8-Bromocaffeine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While research has extensively documented the neuroprotective properties of caffeine and its derivatives, direct evidence supporting the neuroprotective effects of 8-bromocaffeine remains limited. Primarily investigated for its role as a radiosensitizer in oncology, the neuroprotective potential of 8-bromocaffeine is an area ripe for exploration. This guide provides a comparative analysis of 8-bromocaffeine's potential neuroprotective effects, drawing inferences from the well-established mechanisms of caffeine and related xanthine compounds. We present hypothetical experimental designs and potential signaling pathways to guide future research in this promising area.

Comparative Analysis of Neuroprotective Potential: Caffeine vs. 8-Bromocaffeine

This table summarizes the known neuroprotective data for caffeine and postulates the potential properties of 8-bromocaffeine, highlighting areas requiring experimental validation.

FeatureCaffeine8-Bromocaffeine (Hypothesized/Inferred)
Primary Mechanism of Action Adenosine A1 and A2A receptor antagonist.[1]Potential adenosine receptor antagonist. The bromine substitution at the 8-position may alter receptor affinity and selectivity.
Oxidative Stress Reduction Scavenges hydroxyl radicals and reduces reactive oxygen species (ROS) production.[2]The electron-withdrawing nature of bromine could influence the antioxidant capacity. Experimental validation is needed.
Anti-inflammatory Effects Reduces neuroinflammation.[3]Potential to modulate inflammatory pathways, possibly through adenosine receptor antagonism.
Modulation of Signaling Pathways Influences pathways such as PI3K/Akt and CREB.[1]Likely to interact with similar pathways, but with potentially different efficacy and potency.
In Vitro Neuroprotection Protects neuronal cells from toxins like MPTP and reduces Aβ deposition.[1][2]Requires investigation using neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins.
In Vivo Neuroprotection Shows protective effects in animal models of Parkinson's and Alzheimer's disease.[1][2]Requires evaluation in established animal models of neurodegenerative diseases.

Postulated Mechanism of Action and Signaling Pathways

The primary neuroprotective mechanism of caffeine involves the antagonism of adenosine receptors, particularly the A2A receptor (A2AR).[1] Activation of A2AR is implicated in neuroinflammation and neuronal damage. By blocking these receptors, caffeine exerts a neuroprotective effect. It is plausible that 8-bromocaffeine shares this mechanism. The substitution at the 8-position in the xanthine core is known to influence adenosine receptor affinity. For instance, another 8-substituted xanthine, 8-(3-chlorostyryl)caffeine (CSC), has been shown to be a potent A2A receptor antagonist with neuroprotective effects in a Parkinson's disease model.

Below is a diagram illustrating the established neuroprotective signaling pathway of caffeine, which can serve as a hypothetical model for 8-bromocaffeine's mechanism of action.

cluster_extracellular Extracellular cluster_intracellular Intracellular 8-Bromocaffeine 8-Bromocaffeine A2A_Receptor Adenosine A2A Receptor 8-Bromocaffeine->A2A_Receptor Antagonism Neuroinflammation Neuroinflammation 8-Bromocaffeine->Neuroinflammation Adenosine Adenosine Adenosine->A2A_Receptor AC Adenylyl Cyclase A2A_Receptor->AC A2A_Receptor->Neuroinflammation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB BDNF BDNF CREB->BDNF Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival

Caption: Postulated signaling pathway for the neuroprotective effects of 8-bromocaffeine.

Experimental Protocols for Evaluating Neuroprotective Effects

To systematically evaluate the neuroprotective effects of 8-bromocaffeine, a multi-tiered experimental approach is recommended.

In Vitro Assays
  • Cell Viability Assays:

    • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.

    • Neurotoxins: 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or Amyloid-beta (Aβ) peptides for Alzheimer's models.

    • Methodology:

      • Culture cells to 80% confluency.

      • Pre-treat cells with varying concentrations of 8-bromocaffeine for 24 hours.

      • Introduce the neurotoxin and incubate for a further 24-48 hours.

      • Assess cell viability using MTT or LDH assays.

  • Oxidative Stress Measurement:

    • Methodology:

      • Following treatment with 8-bromocaffeine and a neurotoxin, lyse the cells.

      • Measure levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

      • Quantify levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

  • Apoptosis Assays:

    • Methodology:

      • Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

      • Perform Western blotting to measure the expression of key apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3.

In Vivo Studies
  • Animal Models:

    • Parkinson's Disease: MPTP-induced mouse model.

    • Alzheimer's Disease: APP/PS1 transgenic mouse model.

  • Drug Administration: Administer 8-bromocaffeine via oral gavage or intraperitoneal injection.

  • Behavioral Tests:

    • Motor Function: Rotarod test and pole test for Parkinson's models.

    • Cognitive Function: Morris water maze and Y-maze for Alzheimer's models.

  • Histological and Biochemical Analysis:

    • Following the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to assess neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons).

    • Use ELISA or Western blotting to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and neurotrophic factors (e.g., BDNF).

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive evaluation of 8-bromocaffeine's neuroprotective properties.

Start Start Evaluation In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (MTT, LDH) In_Vitro->Cell_Viability Oxidative_Stress Oxidative Stress Assays (ROS, SOD) In_Vitro->Oxidative_Stress Apoptosis Apoptosis Assays (Annexin V, Western Blot) In_Vitro->Apoptosis In_Vivo In Vivo Studies Cell_Viability->In_Vivo Oxidative_Stress->In_Vivo Apoptosis->In_Vivo Animal_Models Animal Models (MPTP, APP/PS1) In_Vivo->Animal_Models Behavioral Behavioral Tests (Rotarod, Morris Water Maze) Animal_Models->Behavioral Histo_Biochem Histological & Biochemical Analysis Behavioral->Histo_Biochem Data_Analysis Data Analysis & Conclusion Histo_Biochem->Data_Analysis End End Data_Analysis->End

Caption: Proposed experimental workflow for evaluating the neuroprotective effects of 8-bromocaffeine.

Conclusion

While direct experimental data on the neuroprotective effects of 8-bromocaffeine is currently lacking, its structural similarity to caffeine and other neuroprotective xanthine derivatives suggests it is a promising candidate for further investigation. The proposed experimental framework provides a comprehensive roadmap for elucidating the potential therapeutic value of 8-bromocaffeine in the context of neurodegenerative diseases. Future research in this area could uncover a novel and potent neuroprotective agent.

References

Safety Operating Guide

Proper Disposal of 8-Bromocaffeine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 8-bromocaffeine should be treated as a hazardous chemical waste. It is harmful if swallowed and requires specific disposal procedures to ensure laboratory safety and environmental compliance.

This guide provides essential safety and logistical information for the proper handling and disposal of 8-bromocaffeine, a halogenated xanthine derivative. Adherence to these procedures is critical for minimizing risks to researchers and the environment.

Chemical and Physical Properties: A Comparative Overview

To understand the handling requirements of 8-bromocaffeine, it is useful to compare its properties to its well-known parent compound, caffeine.

Property8-BromocaffeineCaffeine
Molecular Formula C₈H₉BrN₄O₂C₈H₁₀N₄O₂[1][2]
Molar Mass 273.09 g/mol 194.19 g/mol [1][3]
Melting Point 206-210 °C235-238 °C[1]
Appearance White solidWhite crystalline powder[1]

Hazard Identification and Safety Precautions

8-Bromocaffeine is classified under the Globally Harmonized System (GHS) with the following hazard identification:

  • GHS Pictogram:

    • alt text
      (GHS07)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Due to its classification, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling 8-bromocaffeine.

Step-by-Step Disposal Protocol for 8-Bromocaffeine

The following protocol outlines the necessary steps for the safe disposal of 8-bromocaffeine and its contaminated materials in a laboratory setting. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.

  • Waste Segregation:

    • Do not mix 8-bromocaffeine waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • It should be disposed of as halogenated organic waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting 8-bromocaffeine waste. The container must be in good condition and have a secure screw-top cap.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling:

    • The hazardous waste label must include:

      • The full chemical name: "8-Bromocaffeine"

      • The concentration and quantity of the waste.

      • The associated hazards (e.g., "Acute Toxicity," "Harmful if Swallowed").

      • The date the waste was first added to the container.

      • The name of the principal investigator or lab manager.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a secondary containment bin.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the container is full or the experiment is complete, arrange for disposal through your institution's EHS department.

    • Follow their specific procedures for requesting a waste pickup. Do not dispose of 8-bromocaffeine down the drain or in regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of 8-bromocaffeine is visualized in the following diagram.

A Identify 8-Bromocaffeine Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Select a Labeled, Leak-Proof Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Cap the Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Caption: Disposal workflow for 8-bromocaffeine.

Signaling Pathway Considerations

While the primary focus of this document is on safe disposal, it is noteworthy for researchers that 8-bromocaffeine and other xanthine derivatives are known to interact with various intracellular signaling pathways. Caffeine, for instance, is a well-known antagonist of adenosine receptors. The introduction of a bromine atom at the C8 position can alter the molecule's affinity and selectivity for different biological targets, a principle often exploited in drug development. A simplified representation of caffeine's primary mechanism of action is provided below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds to and Activates Stimulatory_Effect Increased Neuronal Activity (Alertness) Adenosine_Receptor->Stimulatory_Effect Inhibits Caffeine Caffeine / 8-Bromocaffeine Caffeine->Adenosine_Receptor Blocks

Caption: Simplified caffeine mechanism of action.

References

Personal protective equipment for handling Caffeine, 8-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8-Bromocaffeine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-Bromocaffeine (CAS No. 10381-82-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Safety and Hazard Information

8-Bromocaffeine is a derivative of caffeine and is classified as acutely toxic if swallowed. It is a white, odorless solid.[1] Understanding its hazard profile is the first step toward safe handling.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.
IrritantWarning Xi: Irritant.[2]
Physical and Chemical Properties
Molecular Formula C₈H₉BrN₄O₂[3]
Molecular Weight 273.09 g/mol [3]
Appearance White solid[1]
Melting Point 206-210 °C[1][3][4]
Purity >96%[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following PPE is mandatory when handling 8-Bromocaffeine.

Standard Handling Operations
  • Eye Protection : Safety glasses with side shields or chemical safety goggles are required.[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection : A standard laboratory coat must be worn.

  • Respiratory Protection : Not typically required when handling small quantities in a well-ventilated area or a fume hood.

Operations with High Dust or Aerosol Potential
  • Eye Protection : Chemical safety goggles and a face shield are required.[5]

  • Hand Protection : Double gloving with chemically resistant gloves is recommended.

  • Body Protection : A laboratory coat and disposable apron should be worn.

  • Respiratory Protection : A NIOSH-approved respirator with a particulate filter is required if working outside of a fume hood where dust may be generated.

PPE_Selection_Workflow start Start: Handling 8-Bromocaffeine assessment Assess Potential for Dust/Aerosol Generation start->assessment low_risk Low Potential (e.g., weighing in hood) assessment->low_risk Low high_risk High Potential (e.g., grinding, sonicating) assessment->high_risk High standard_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk->standard_ppe enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Double Gloves - Lab Coat & Apron - Respirator (if needed) high_risk->enhanced_ppe end Proceed with Work standard_ppe->end enhanced_ppe->end

PPE Selection Workflow for 8-Bromocaffeine

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation and Designating an Area
  • All work with 8-Bromocaffeine should be conducted in a designated area, such as a chemical fume hood, to control potential dust.[6][7]

  • Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[8]

  • Assemble all necessary equipment and reagents before starting work.

  • Never work alone when handling acutely toxic chemicals.[8]

Weighing the Compound
  • To prevent inhalation of dust, weigh solid 8-Bromocaffeine within a ventilated containment such as a fume hood.[6][8]

  • The "tare method" is recommended to minimize exposure:

    • Pre-weigh a sealed container.

    • Inside the fume hood, add the 8-Bromocaffeine to the container.

    • Seal the container before removing it from the hood to re-weigh.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove the chemical.[1][6][7]

Dissolving and Handling in Solution
  • Whenever possible, handle 8-Bromocaffeine in a solution to minimize the risk of airborne dust.[8]

  • Add the solvent to the container with the weighed solid inside the fume hood.

  • Cap and vortex or sonicate as needed within the fume hood.

Post-Handling Decontamination
  • After handling, decontaminate the designated work area by wiping all surfaces with an appropriate cleaning agent.[1][6]

  • Decontaminate all equipment, including glassware, before removing it from the designated area.

  • Upon leaving the designated area, remove all PPE and wash hands, forearms, face, and neck thoroughly.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Route First Aid Measures
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison control center.[2][3][4]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Chemical Spill Response
  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill : Determine the extent of the spill and if it can be safely cleaned up by laboratory personnel.

  • Containment : For a small, manageable spill of solid material:

    • Wear appropriate PPE (double gloves, lab coat, safety goggles).

    • Gently cover the spill with absorbent pads or a dry, inert material to prevent it from becoming airborne.[9]

    • Do not use water to clean up the initial spill as it may create a solution that is harder to contain.

  • Cleanup :

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials, including PPE, into a sealed bag for disposal as hazardous waste.

  • Reporting : Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Emergency_Procedure_Flowchart start Emergency Event (Spill or Exposure) event_type Spill or Personal Exposure? start->event_type spill Chemical Spill event_type->spill Spill exposure Personal Exposure event_type->exposure Exposure assess_spill Assess Spill Size and Hazard spill->assess_spill exposure_route Identify Exposure Route (Skin, Eyes, Ingestion) exposure->exposure_route small_spill Small & Manageable assess_spill->small_spill Small large_spill Large or Unmanageable assess_spill->large_spill Large contain_spill Contain Spill with Inert Material small_spill->contain_spill evacuate Evacuate Area & Call Emergency Response large_spill->evacuate cleanup Clean up with Spill Kit and Decontaminate Area contain_spill->cleanup report Report Incident to Supervisor and EHS cleanup->report evacuate->report skin_contact Skin Contact exposure_route->skin_contact Skin eye_contact Eye Contact exposure_route->eye_contact Eyes ingestion Ingestion exposure_route->ingestion Ingestion wash_skin Wash with Soap & Water for 15 min skin_contact->wash_skin flush_eyes Flush Eyes for 15 min at Eyewash Station eye_contact->flush_eyes rinse_mouth Rinse Mouth with Water DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical seek_medical->report

Emergency Response Workflow

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection
  • Halogenated Organic Solid Waste : 8-Bromocaffeine is a halogenated organic compound.[10] All solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.[10][11]

  • Halogenated Organic Liquid Waste : Solutions of 8-Bromocaffeine should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[9][12]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("8-Bromocaffeine"), and the approximate amount of waste.[9] Do not use abbreviations.

  • Storage : Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.[9]

Disposal Procedure
  • Ensure all waste is properly segregated and containers are securely sealed.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of 8-Bromocaffeine down the drain or in the regular trash.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine, 8-bromo-
Reactant of Route 2
Reactant of Route 2
Caffeine, 8-bromo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.